7-Bromoisoquinolin-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromoisoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOCDXILPIGHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627432 | |
| Record name | 7-Bromoisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215453-53-5 | |
| Record name | 7-Bromoisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-7-bromoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Bromoisoquinolin-1-amine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Bromoisoquinolin-1-amine, a key building block in modern medicinal chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.
Core Compound Properties
This compound is a heterocyclic amine containing an isoquinoline core functionalized with a bromine atom at the 7-position and an amino group at the 1-position. These functional groups provide versatile handles for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules.
| Property | Value | Source |
| CAS Number | 215453-53-5 | [1][2] |
| Molecular Formula | C₉H₇BrN₂ | [1][2] |
| Molecular Weight | 223.07 g/mol | [1][3] |
| IUPAC Name | This compound | |
| Synonyms | 1-Amino-7-bromoisoquinoline, 7-Bromo-1-isoquinolinamine | [2] |
Synthesis of Isoquinoline Scaffolds: An Exemplary Approach
For the amination at the 1-position, a common strategy involves the Chichibabin reaction or nucleophilic aromatic substitution on a precursor with a suitable leaving group at the 1-position.
Applications in Drug Discovery
The unique structural features of this compound make it an attractive starting material for the synthesis of bioactive molecules, particularly in the realm of oncology. The isoquinoline core is a known pharmacophore in many kinase and poly (ADP-ribose) polymerase (PARP) inhibitors.
Role in Kinase Inhibitor Synthesis
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The aminoisoquinoline scaffold can serve as a hinge-binding motif in the ATP-binding pocket of many kinases. The bromine atom on this compound provides a convenient site for modification via cross-coupling reactions to introduce various substituents that can enhance potency and selectivity.
Potential in PARP Inhibitor Development
PARP enzymes are key players in DNA damage repair. Inhibitors of PARP, particularly PARP1, have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5][6] The isoquinolinone scaffold, which can be derived from this compound, is a common core structure in many PARP inhibitors. The amine and bromine functionalities allow for the elaboration of the molecule to optimize interactions with the PARP active site.[7][8]
Key Experimental Protocols: Cross-Coupling Reactions
The bromine atom at the 7-position of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Exemplary Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the coupling of an aryl bromide with a boronic acid, which can be adapted for this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.
Exemplary Buchwald-Hartwig Amination Protocol
This protocol outlines a general method for the C-N bond formation between an aryl bromide and an amine, adaptable for this compound.
Materials:
-
This compound (as the aryl bromide) or a suitable amine coupling partner
-
Aryl or alkyl amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Ligand (e.g., Xantphos, 0.04 mmol)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the aryl bromide, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine.
-
Heat the reaction mixture to 90-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
After cooling, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
Caption: Generalized Buchwald-Hartwig amination catalytic cycle.
Analytical Characterization
The characterization of this compound and its derivatives relies on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The chemical shifts of the protons and carbons in the isoquinoline core will be influenced by the positions of the bromo and amino substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and to monitor the progress of reactions. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is a common starting point for method development.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential applications in drug discovery. Its strategic functionalization allows for the exploration of a wide chemical space, particularly in the development of kinase and PARP inhibitors. The use of modern cross-coupling reactions provides efficient and modular routes to a diverse range of derivatives. Further investigation into the synthesis and reactivity of this compound is warranted to fully exploit its potential in medicinal chemistry.
References
- 1. americanelements.com [americanelements.com]
- 2. CAS 215453-53-5: this compound | CymitQuimica [cymitquimica.com]
- 3. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Discovery of 7-Bromoisoquinolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Properties and Data
7-Bromoisoquinolin-1-amine is a stable organic compound with the following key identifiers and properties.
| Property | Value | Reference |
| CAS Number | 215453-53-5 | [1] |
| Molecular Formula | C₉H₇BrN₂ | [1] |
| Molecular Weight | 223.07 g/mol | [2] |
| IUPAC Name | This compound | |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Purity | ≥99% (Commercially available) | [3] |
Synthesis of this compound: A Proposed Experimental Protocol
While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is not extensively documented in a single source, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of related isoquinoline derivatives. The most logical approach involves the amination of a suitable 1-halo-7-bromoisoquinoline precursor. A proposed two-step synthesis commencing from the commercially available 7-bromoisoquinolin-1(2H)-one is outlined below.
Step 1: Halogenation of 7-bromoisoquinolin-1(2H)-one to 7-bromo-1-chloroisoquinoline
This step converts the isoquinolone to the more reactive 1-chloro derivative, which is a common strategy for introducing nucleophiles at the C1 position.
Materials and Reagents:
-
7-bromoisoquinolin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or other suitable high-boiling inert solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 7-bromoisoquinolin-1(2H)-one in toluene, add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 7-bromo-1-chloroisoquinoline by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterize the purified product by ¹H NMR and mass spectrometry to confirm its identity and purity. The ¹H NMR spectrum of 7-bromo-1-chloroisoquinoline is available for comparison.[4]
Step 2: Amination of 7-bromo-1-chloroisoquinoline to this compound
This step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 1-position is displaced by an amino group.
Materials and Reagents:
-
7-bromo-1-chloroisoquinoline
-
Ammonia solution (e.g., 7N in methanol) or ammonium hydroxide
-
A suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF)
-
In some cases, a palladium catalyst and a ligand (e.g., for Buchwald-Hartwig amination) may be required if direct substitution is not efficient.
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a sealed reaction vessel, dissolve 7-bromo-1-chloroisoquinoline in a suitable solvent like 1,4-dioxane.
-
Add an excess of ammonia solution (e.g., 7N in methanol).
-
Heat the mixture to a temperature typically ranging from 80 to 120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain the final product.
-
Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Workflow for Synthesis
The synthesis of this compound can be logically represented as a two-step process starting from the corresponding isoquinolone.
Role in Drug Discovery and Development
This compound serves as a crucial scaffold in the synthesis of kinase inhibitors. The isoquinoline core is a well-established pharmacophore that can mimic the adenine region of ATP, the natural substrate for kinases. The bromine atom at the 7-position provides a versatile handle for introducing a wide range of substituents through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[5] This allows for the systematic exploration of the chemical space around the isoquinoline core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. The amino group at the 1-position can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a critical interaction for potent inhibition.
Potential Signaling Pathway Interactions
While specific signaling pathways directly modulated by this compound itself are not well-documented, its derivatives are designed to target various protein kinases involved in oncogenic signaling. A generalized representation of a kinase signaling pathway that can be targeted by inhibitors derived from this scaffold is the RAS-RAF-MEK-ERK pathway, which is frequently dysregulated in cancer.
This diagram illustrates how a kinase inhibitor derived from this compound could potentially interrupt the signaling cascade at the level of a specific kinase (e.g., RAF), thereby inhibiting downstream events that lead to cell proliferation and survival.
Conclusion
This compound is a high-value intermediate for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its utility in the construction of kinase inhibitors highlights the importance of substituted isoquinolines in modern drug discovery. The synthetic strategies outlined in this guide, based on established chemical principles, provide a framework for the laboratory-scale preparation of this key building block. Further research into the biological activities of novel derivatives of this compound is warranted to explore its full potential in the development of new therapeutics.
References
- 1. americanelements.com [americanelements.com]
- 2. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-BROMO-ISOQUINOLIN-1-YLAMINE | 215453-53-5 [chemicalbook.com]
- 4. 7-BROMO-1-CHLOROISOQUINOLINE(215453-51-3) 1H NMR [m.chemicalbook.com]
- 5. 7-Bromoisoquinolin-3-amine | 1192815-02-3 | Benchchem [benchchem.com]
Spectroscopic and Structural Characterization of 7-Bromoisoquinolin-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 7-Bromoisoquinolin-1-amine. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the analysis of related compounds and established principles of NMR, IR, and mass spectrometry. Detailed experimental protocols for obtaining such data are also provided, alongside a generalized workflow for the spectroscopic characterization of new chemical entities.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar aromatic and heterocyclic amine compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.0 - 8.2 | d | ~8.0 | H-5 |
| ~7.8 - 8.0 | d | ~2.0 | H-8 |
| ~7.5 - 7.7 | dd | ~8.0, 2.0 | H-6 |
| ~7.3 - 7.5 | d | ~6.0 | H-4 |
| ~6.8 - 7.0 | d | ~6.0 | H-3 |
| ~5.5 - 6.5 | br s | - | -NH₂ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C-1 |
| ~140 | C-8a |
| ~135 | C-4a |
| ~130 | C-6 |
| ~128 | C-5 |
| ~125 | C-8 |
| ~122 | C-7 |
| ~120 | C-4 |
| ~100 | C-3 |
Solvent: CDCl₃ or DMSO-d₆.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch |
| 1650 - 1600 | Strong | N-H bend (scissoring) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C and C=N ring stretching |
| 1350 - 1250 | Medium | Aromatic C-N stretch |
| ~1050 | Strong | C-Br stretch |
| 900 - 650 | Strong | Aromatic C-H out-of-plane bend |
Sample preparation: KBr pellet or ATR.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 222/224 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 195/197 | Medium | [M-HCN]⁺ |
| 143 | Medium | [M-Br]⁺ |
| 116 | High | [C₈H₆N]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of protons and carbons in this compound.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or internal standard (e.g., TMS).
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, 1024 or more scans.
-
Process the data similarly to the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typical parameters: spectral range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 16-32 scans.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, typically coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system, or with a direct insertion probe. Electron Ionization (EI) is a common method for such compounds.
Sample Preparation:
-
For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
For a direct insertion probe, place a small amount of the solid sample in a capillary tube.
Data Acquisition (EI):
-
Introduce the sample into the ion source.
-
The standard electron energy for EI is 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio.
-
A detector records the abundance of each ion.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for the Characterization of a Novel Compound.
7-Bromoisoquinolin-1-amine: A Technical Guide to a Versatile Scaffold for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
December 25, 2025
Abstract
This technical guide provides an in-depth overview of the research applications of 7-Bromoisoquinolin-1-amine, a key heterocyclic building block in medicinal chemistry. The unique structural features of this compound, namely the isoquinoline core, a reactive bromine atom at the 7-position, and an amino group at the 1-position, make it a highly versatile scaffold for the synthesis of diverse molecular libraries. This guide details its synthetic utility, particularly in the context of developing potent kinase inhibitors for oncology and other therapeutic areas. While direct quantitative biological data for this compound is limited in publicly available literature, this document compiles and presents data for its closely related derivatives to illustrate the potential of this scaffold. Detailed experimental protocols for its synthesis and for relevant biological assays are provided, alongside visualizations of key signaling pathways and experimental workflows to aid researchers in their drug discovery efforts.
Introduction: The Isoquinoline Scaffold in Medicinal Chemistry
The isoquinoline motif is a privileged heterocyclic scaffold found in a wide array of natural products, most notably alkaloids, and synthetic compounds that exhibit a broad spectrum of biological activities.[1] Isoquinoline derivatives have been extensively investigated for their therapeutic potential as anticancer, antimicrobial, anti-inflammatory, and vasodilator agents.[1] The strategic functionalization of the isoquinoline nucleus allows for the fine-tuning of its physicochemical and pharmacological properties, making it a cornerstone in modern drug discovery.
This compound combines the key features of the isoquinoline core with two crucial functional groups: a bromine atom and an amino group. The bromine atom at the 7-position serves as a versatile handle for a variety of synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[2] This enables the introduction of diverse aryl, heteroaryl, or alkyl substituents to explore the chemical space around the scaffold. The amino group at the 1-position provides a site for further chemical modification and is a key pharmacophoric element in many biologically active molecules, capable of forming critical hydrogen bonds with biological targets.
Synthetic Utility and Key Reactions
The primary value of this compound in research lies in its utility as a versatile starting material for the synthesis of more complex molecules. The bromine and amino functionalities can be selectively modified to create a library of diverse derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental in constructing the core structures of many potent and selective kinase inhibitors.[3]
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the 7-position of the isoquinoline core and various aryl or heteroaryl boronic acids or esters. This is a powerful tool for introducing a wide array of substituents to probe structure-activity relationships (SAR).
-
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the synthesis of 7-amino, 7-alkylamino, or 7-arylamino derivatives from the 7-bromo precursor.
-
Sonogashira Coupling: This reaction provides access to 7-alkynylisoquinolines by coupling with terminal alkynes, which can be useful for extending the molecular framework or for creating conjugated systems.
Functionalization of the Amino Group
The primary amino group at the 1-position is nucleophilic and can undergo a variety of transformations, including:
-
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
N-Alkylation: Introduction of alkyl groups.
-
N-Arylation: Formation of diarylamines.
Potential Research Applications in Kinase Inhibition
Targeting Key Kinase Families
Based on the activity of related isoquinoline derivatives, this compound serves as a promising starting point for developing inhibitors against several key kinase families:
-
PIM Kinases: PIM-1 is a serine/threonine kinase that is overexpressed in several cancers and plays a role in cell survival and proliferation.[4] Isoquinoline-based compounds have been identified as PIM-1 inhibitors.[5]
-
Aurora Kinases: The Aurora kinase family (A, B, and C) are key regulators of mitosis, and their overexpression is common in many human tumors.[6] Various heterocyclic scaffolds, including quinazolines which are structurally related to isoquinolines, have been utilized to develop Aurora kinase inhibitors.[7]
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[8] Quinoline and isoquinoline derivatives have shown potent VEGFR-2 inhibitory activity.[9][10]
Illustrative Biological Activity of Isoquinoline Derivatives
To demonstrate the potential of the this compound scaffold, the following table summarizes the inhibitory activities of some related isoquinoline and quinoline derivatives against various targets.
| Compound Class | Target | IC50 (nM) | Cell Line / Assay Type |
| Pyrazolo[3,4-g]isoquinolines | Haspin | 57 - 66 | Biochemical Assay |
| 6-bromine-containing 7-anilino-1-arylisoquinolinequinones | N/A | 1,310 - 11,040 | Gastric and Leukemia Cancer Cell Lines |
| Quinoline and Isatine Derivatives | VEGFR-2 | 76.64 - 175.50 | Biochemical Assay |
| Pyridine-Quinoline Hybrids | PIM-1 Kinase | N/A (potent inhibition reported) | Biochemical and Cellular Assays |
| Quinazoline-based Tricyclic Scaffolds | Aurora A | 3,000 | Biochemical Assay |
Note: The data presented in this table is for derivatives of the isoquinoline and quinoline scaffolds and not for this compound itself. It is intended to be illustrative of the potential of this chemical class.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of this compound and for its subsequent use in the development and evaluation of kinase inhibitors.
Synthesis of this compound
This procedure is adapted from a known synthesis of the closely related 1,7-dibromo-3-aminoisoquinoline.[11]
Reaction Scheme:
Materials:
-
4-Bromo-2-(cyanomethyl)benzonitrile
-
Hydrogen bromide (gas)
-
Dichloroacetic acid
-
Diethyl ether (Et2O)
Procedure:
-
Bubble hydrogen bromide gas through dichloroacetic acid (100 mL) at 0 °C for 10 minutes.
-
Add 4-bromo-2-(cyanomethyl)benzonitrile (25.0 g, 113 mmol) to the mixture and stir at 0 °C for 15 minutes.
-
Warm the reaction mixture to room temperature and stir for 1 hour.
-
Cool the resulting yellow suspension back to 0 °C and slowly add diethyl ether (100 mL).
-
After stirring at 0 °C for 30 minutes, filter the precipitate, wash with diethyl ether (200 mL), and dry to yield the hydrobromide salt of this compound.
-
The free base can be obtained by neutralization with a suitable base (e.g., saturated aqueous sodium bicarbonate solution) and extraction with an organic solvent.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(dppf)Cl2·CH2Cl2 (or other suitable palladium catalyst)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2·CH2Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general guideline for a luminescence-based kinase assay to determine the IC50 value of a derivative of this compound against a target kinase (e.g., PIM-1).[12][13]
Materials:
-
Test compound (derivative of this compound)
-
Target kinase (e.g., recombinant PIM-1)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase assay buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).
-
Add 2 µL of the kinase solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway that can be targeted by inhibitors derived from the this compound scaffold and a typical experimental workflow.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: A general experimental workflow for the development of kinase inhibitors from this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its strategic placement of reactive functional groups on the privileged isoquinoline scaffold makes it an ideal starting point for the generation of diverse chemical libraries, particularly for the discovery of kinase inhibitors. While further research is needed to elucidate the specific biological activities of this compound itself, the wealth of data on its derivatives underscores the significant potential of this scaffold in drug discovery. This technical guide provides a foundational resource for researchers to leverage the synthetic utility of this compound in their pursuit of novel therapeutics.
References
- 1. americanelements.com [americanelements.com]
- 2. nbinno.com [nbinno.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. echemi.com [echemi.com]
- 7. www-leland.stanford.edu [www-leland.stanford.edu]
- 8. benchchem.com [benchchem.com]
- 9. 1-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 10. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | CoLab [colab.ws]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Ascendant Therapeutic Potential of 7-Bromoisoquinolin-1-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Among its halogenated derivatives, 7-Bromoisoquinolin-1-amine serves as a pivotal intermediate in the synthesis of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their anticancer properties. It consolidates quantitative data, details experimental methodologies, and visualizes implicated signaling pathways to support ongoing research and drug development efforts.
Quantitative Biological Activity of this compound Derivatives
While this compound itself is primarily a synthetic building block, its derivatives have demonstrated significant biological activities. A notable class of derivatives, 6-bromo-7-anilino-1-arylisoquinolinequinones, has shown potent antiproliferative effects against various cancer cell lines. The inhibitory concentrations (IC50) for several of these compounds are summarized below.
| Compound ID | R | R' | AGS (μM) | HL-60 (μM) | MRC-5 (μM) |
| 2a | H | H | 1.31 | 1.92 | 3.65 |
| 2b | H | OCH₃ | 2.04 | 1.83 | >25 |
| 2c | H | Cl | 1.87 | 2.01 | 4.88 |
| 2d | OCH₃ | H | 3.15 | 3.45 | 10.5 |
| 2e | OCH₃ | OCH₃ | 1.99 | 2.34 | 8.97 |
| 2f | OCH₃ | Cl | 4.23 | 6.78 | 11.04 |
| 2g | Cl | H | 2.87 | 3.12 | 7.54 |
Data sourced from Ibacache, J. A., et al. (2017). Antiproliferative activity of new 6-bromine derivatives of 7-anilino-1-arylisoquinolinequinones. Journal of the Chilean Chemical Society.[1][2]
Experimental Protocols
The evaluation of the biological activity of this compound derivatives involves a series of well-established experimental protocols. These include the synthesis of the compounds and subsequent in vitro assays to determine their efficacy and mechanism of action.
Synthesis of 6-bromo-7-anilino-1-arylisoquinolinequinones
The synthesis of these derivatives generally involves the treatment of 1-aryl-7-anilinoisoquinolinequinones with N-bromosuccinimide (NBS) in methanol at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). This method allows for the clean production of the corresponding 6-bromo compounds in good yields.[3]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the isoquinoline derivatives. A vehicle control (e.g., DMSO) is also included.[4]
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[4]
-
MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours.[4]
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[4]
Western Blot Analysis
Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins in signaling pathways following treatment with the inhibitor.
-
Cell Lysis: After treatment with the isoquinoline derivative, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.[5]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated on an SDS-polyacrylamide gel and then transferred to a PVDF membrane.[5]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., phosphorylated and total forms of Akt, ERK, etc.) overnight at 4°C. This is followed by incubation with HRP-conjugated secondary antibodies.[5]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
Signaling Pathways and Mechanisms of Action
Derivatives of isoquinoline and the closely related quinoline scaffold are known to exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. While the specific mechanisms for this compound derivatives are still under investigation, the following pathways are putative targets based on the activities of structurally related compounds.
Kinase Inhibition
The primary application of this compound in medicinal chemistry is in the synthesis of kinase inhibitors. These compounds can target a variety of kinases involved in cell proliferation and survival.
Putative Signaling Pathway Modulation
Isoquinoline derivatives have been implicated as inhibitors of several critical cancer-related signaling pathways, including the EGFR, VEGFR-2, and PI3K/Akt pathways.
The Epidermal Growth Factor Receptor (EGFR) pathway is a key regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival and proliferation and is frequently mutated in cancer.
Conclusion and Future Directions
This compound is a versatile and valuable scaffold for the development of novel anticancer agents. The antiproliferative activity of its derivatives, particularly the 6-bromo-7-anilino-1-arylisoquinolinequinones, highlights the therapeutic potential of this chemical class. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. Elucidating the precise molecular targets and mechanisms of action of this compound derivatives will be crucial for their advancement as clinical candidates. The experimental protocols and pathway visualizations provided in this guide serve as a foundation for researchers to build upon in their quest for more effective cancer therapies.
References
- 1. Antiproliferative activity of new 6-bromine derivatives of 7-anilino-1-arylisoquinolinequinones - Dialnet [dialnet.unirioja.es]
- 2. ANTIPROLIFERATIVE ACTIVITY OF NEW 6-BROMINE DERIVATIVES OF 7-ANILINO-1- ARYLISOQUINOLINEQUINONES | Journal of the Chilean Chemical Society [jcchems.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
7-Bromoisoquinolin-1-amine in Kinase Inhibitor Discovery: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromoisoquinolin-1-amine has emerged as a valuable scaffold in medicinal chemistry, particularly in the design and synthesis of novel kinase inhibitors. Its unique structural features, including the presence of a bromine atom at the 7-position and an amino group at the 1-position, provide versatile handles for synthetic modification, enabling the exploration of diverse chemical space. This technical guide provides a comprehensive review of the available literature on this compound and its derivatives, with a focus on their applications in drug discovery. While direct studies on this compound are limited, this review extrapolates from closely related analogues to present key synthetic methodologies, quantitative biological data, and insights into their mechanism of action, primarily as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).
Introduction
The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous biologically active natural products and synthetic compounds.[1] Derivatives of isoquinoline have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. The strategic functionalization of the isoquinoline nucleus is a key strategy in the development of potent and selective kinase inhibitors.
Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a successful class of therapeutics. The 1-aminoisoquinoline scaffold has been identified as a promising template for the design of such inhibitors.
This compound (CAS No: 215453-53-5, Molecular Formula: C₉H₇BrN₂, Molecular Weight: 223.07 g/mol ) is a key synthetic intermediate that allows for the introduction of diverse substituents at the 7-position through various cross-coupling reactions. This review will detail the synthetic utility of this compound and the biological activities of its derivatives, with a particular focus on their role as kinase inhibitors.
Synthetic Methodologies
The primary synthetic utility of this compound lies in the reactivity of the bromine atom at the C7 position, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups. The amino group at the C1 position serves as a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with the target kinase.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction can be employed to introduce various aryl and heteroaryl substituents at the 7-position, a common strategy to enhance potency and modulate selectivity of kinase inhibitors.
General Experimental Protocol (Hypothetical, based on related compounds):
To a solution of this compound (1.0 equiv.) in a suitable solvent such as 1,4-dioxane/water (4:1) is added the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.). The reaction mixture is degassed and heated under an inert atmosphere at 80-100 °C for 4-12 hours. After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 7-substituted isoquinolin-1-amine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction can be utilized to introduce various amino groups at the 7-position of the isoquinoline core, providing access to a diverse range of derivatives with potential for improved pharmacological properties.
General Experimental Protocol (Hypothetical, based on related compounds):
A mixture of this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 equiv.), and a base, typically NaOtBu or Cs₂CO₃ (1.5-2.0 equiv.), is suspended in an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction mixture is heated under an inert atmosphere at 90-110 °C for 12-24 hours. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried, and concentrated. The residue is purified by flash chromatography to yield the 7-amino-substituted isoquinolin-1-amine derivative.
dot
Caption: General synthetic workflow for the diversification of this compound.
Biological Activity and Structure-Activity Relationships (SAR)
While specific biological data for derivatives of this compound are not extensively reported in the public domain, valuable insights can be drawn from studies on closely related 6-substituted isoquinolin-1-amine analogues, particularly as inhibitors of ROCK.[2]
Inhibition of Rho-associated Kinase (ROCK)
ROCK is a serine/threonine kinase that plays a crucial role in regulating cell shape, motility, and contraction. Dysregulation of the ROCK signaling pathway is implicated in various cardiovascular diseases, cancer, and glaucoma. The 1-aminoisoquinoline scaffold has been identified as a potent inhibitor of ROCK.
A key study on 6-substituted isoquinolin-1-amines demonstrated that fragment-based screening and subsequent optimization led to the discovery of potent ROCK-I inhibitors.[2] The 1-amino group is crucial for activity, forming a key hydrogen bond with the hinge region of the kinase. The substituent at the 6- (and by extension, the 7-) position explores a solvent-exposed region of the ATP-binding site, and modifications at this position significantly impact potency and pharmacokinetic properties.
Table 1: In Vitro Activity of Representative 6-Substituted Isoquinolin-1-amine ROCK-I Inhibitors [1]
| Compound ID | R Group (at C6) | ROCK-I IC₅₀ (nM) |
| 1 | H | 1,200 |
| 2 | 4-pyridyl | 650 |
| 3 | 3-pyridyl | 2,300 |
| 4 | 2-pyridyl | 10,000 |
| 5 | 4-(N-methyl)piperazinyl | 1,690 |
Data extracted from a study on 6-substituted isoquinolin-1-amines, which serves as a proxy for the potential of 7-substituted analogues.
The data in Table 1 suggests that substitution at the aromatic ring of the isoquinoline core can significantly influence inhibitory activity. The improved potency of the 4-pyridyl derivative (Compound 2 ) compared to the unsubstituted parent compound (Compound 1 ) highlights the importance of this position for interacting with the kinase.
dot
Caption: Inhibition of the ROCK signaling pathway by 7-substituted isoquinolin-1-amines.
Future Perspectives and Conclusion
This compound represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at the 7-position make it an attractive scaffold for medicinal chemists. While the current body of literature directly addressing this specific molecule is limited, the demonstrated activity of closely related analogues, particularly as ROCK inhibitors, provides a strong rationale for its further investigation.
Future research efforts should focus on the systematic exploration of the structure-activity relationships of 7-substituted isoquinolin-1-amine derivatives against a panel of kinases. The development of efficient and scalable synthetic routes to these compounds will be crucial for enabling these studies. Ultimately, this compound holds significant potential as a key building block in the discovery of next-generation targeted therapeutics.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 7-Bromoisoquinolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1] This powerful palladium-catalyzed reaction is instrumental in constructing complex molecular architectures, particularly in the pharmaceutical and materials science industries.[1][2] The isoquinoline scaffold is a privileged motif in medicinal chemistry, and the functionalization of this core is of significant interest in drug discovery.
This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling of 7-Bromoisoquinolin-1-amine with a variety of boronic acids and their derivatives. Given the presence of a free amine, which can potentially coordinate to the palladium catalyst, careful selection of reaction conditions is crucial for achieving high yields and purity. The protocols and data presented herein are based on established methodologies for the coupling of analogous substrates, such as brominated quinolines, unprotected ortho-bromoanilines, and other nitrogen-containing heterocycles.[2][3]
Reaction Principle
The Suzuki-Miyaura coupling reaction follows a well-defined catalytic cycle.[4][5] It begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is followed by transmetalation with an organoboron reagent (e.g., a boronic acid) in the presence of a base. The cycle concludes with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.[1][6]
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales. It is recommended to monitor reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: General Conditions for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from procedures for the coupling of unprotected ortho-bromoanilines and other challenging heteroaromatic bromides.[2]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like CataCXium A Pd G3) (1-5 mol%)[2]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][4] Microwave irradiation can also be employed to potentially reduce reaction times.[8]
-
Monitor the reaction until completion (typically 2-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylisoquinolin-1-amine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis can often accelerate the reaction and improve yields.[8]
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1 equivalent), the boronic acid (1.2 equivalents), Pd(PPh₃)₄ (2-5 mol%), and K₂CO₃ (2 equivalents).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 10-30 minutes.
-
After cooling, work up and purify the product as described in Protocol 1.
Data Presentation: Reaction Conditions for Analogous Systems
The following table summarizes common conditions used for the Suzuki-Miyaura coupling of structurally related brominated nitrogen-containing heterocycles. This data can serve as a starting point for the optimization of reactions with this compound.
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| ortho-Bromoanilines | CataCXium A Pd G3 (10) | - | Cs₂CO₃ (2) | 2-MeTHF/H₂O | 80 | 18 | 75-95 | [2] |
| 8-Chloro-isoquinolinone | Pd(PPh₃)₂Cl₂ (2.5) | SPhos (5) | K₂CO₃ (1.3) | THF/H₂O | 65 | 12 | 40-98 | [9] |
| 5-Bromoindole | Pd-NPs | - | K₃PO₄ | H₂O | 40 | 2 | ~95 | [10] |
| 3-Bromoquinoline | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85-95 | [3] |
| Bromo-naphthalene | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 90 | - | Low | [11] |
Note: Yields are representative for the cited analogous systems and may vary for this compound.
Visualizations
Diagram 1: General Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 9. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities | MDPI [mdpi.com]
- 10. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromoisoquinolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent structural motifs in a vast array of pharmaceutical agents. These application notes provide a detailed protocol and important considerations for the successful Buchwald-Hartwig amination of 7-Bromoisoquinolin-1-amine with various primary and secondary amines. The isoquinoline core is a key pharmacophore, and the ability to introduce diverse amino functionalities at the 7-position opens up extensive possibilities for generating novel molecular entities with potential therapeutic applications.
The presence of the amino group at the 1-position of the isoquinoline ring introduces a unique challenge, as it can potentially coordinate with the palladium catalyst and influence the reaction outcome. Therefore, careful selection of the catalyst system (palladium precursor and ligand) and reaction conditions is crucial for achieving high yields and selectivity.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of elementary steps involving a palladium(0) active species.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminated product and regenerating the active Pd(0) catalyst.
An unproductive side reaction can be the beta-hydride elimination from the palladium-amido complex, which would lead to hydrodehalogenation of the starting material.[1] The choice of a suitable ligand is critical to promote the desired reductive elimination pathway.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific amine coupling partners. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for the Amination of this compound with Primary and Secondary Amines
This protocol is adapted from procedures for structurally similar heteroaryl bromides.[3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or a suitable Buchwald ligand (e.g., XPhos, SPhos)
-
Base: Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous solvent: Toluene or 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., BINAP, 3 mol%).
-
Add the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., Toluene, 0.1 M concentration with respect to the limiting reagent) via syringe.
-
Add the amine (1.2 equiv.) via syringe.
-
Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the desired N-substituted-7-aminoisoquinolin-1-amine.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes based on analogous reactions in the literature. These should serve as a starting point for optimization.
Table 1: Recommended Starting Conditions for Catalyst System Screening
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu (1.5) | 1,4-Dioxane | 100 |
| 3 | Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ (2.0) | Toluene | 110 |
Table 2: Representative Examples of Amines for Coupling with this compound
| Amine | Expected Product | Notes |
| Morpholine | 7-(Morpholino)isoquinolin-1-amine | A common secondary cyclic amine. |
| Aniline | N-Phenylisoquinoline-1,7-diamine | A representative primary aromatic amine. |
| Benzylamine | N-Benzylisoquinoline-1,7-diamine | A representative primary aliphatic amine. |
| tert-Butylamine | N-(tert-Butyl)isoquinoline-1,7-diamine | A sterically hindered primary amine. |
Visualizations
Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
References
Application Notes and Protocols for Sonogashira Coupling of 7-Bromoisoquinolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper complexes, has seen widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] Isoquinoline and its derivatives are significant scaffolds in medicinal chemistry. The introduction of an alkynyl moiety at the 7-position of the isoquinoline ring system via Sonogashira coupling provides a valuable building block for the development of novel therapeutic agents. This document provides detailed protocols and application notes for the Sonogashira coupling of 7-Bromoisoquinolin-1-amine with various terminal alkynes.
Reaction Principle
The Sonogashira coupling reaction proceeds through a synergistic catalytic cycle involving both palladium and copper.[1][3] The generally accepted mechanism involves the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt.[1][3] Reductive elimination from the resulting palladium(II) complex yields the desired 7-alkynylisoquinolin-1-amine product and regenerates the active palladium(0) catalyst.[1][3] The reaction is typically carried out in the presence of an amine base, which serves to neutralize the hydrogen halide byproduct and can also function as a solvent.[1][2]
Experimental Protocols
Herein, we provide representative protocols for the Sonogashira coupling of this compound. These protocols are based on general procedures for Sonogashira reactions and may require optimization for specific substrates and scales.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of this compound with a variety of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equivalents)
-
Copper(I) iodide (CuI, 0.025-0.05 equivalents)
-
Amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA), which can also serve as the solvent)
-
Anhydrous co-solvent (e.g., THF or DMF, if needed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line techniques
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), and copper(I) iodide (CuI, 0.025 equiv).
-
Add the anhydrous solvent (e.g., THF, 5 mL for a 0.81 mmol scale reaction) and the amine base (e.g., diisopropylamine, 7.0 equiv).[3]
-
Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.[3]
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.[3]
-
The filtrate can be washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-alkynylisoquinolin-1-amine.
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free conditions can be advantageous in cases where the presence of copper may lead to side reactions or complicate purification.
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1.5-5 mol%)
-
Phosphine ligand (e.g., XPhos, 3-10 mol%)[4]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line techniques
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv) and the phosphine ligand (e.g., Xantphos, 0.10 equiv) in the anhydrous solvent (e.g., dry DMF, 8 mL for a 1.0 mmol scale reaction) and stir for 20 minutes at room temperature.[5]
-
To this mixture, add the base (e.g., Cs₂CO₃, 2.0 equiv), this compound (1.0 equiv), and the terminal alkyne (2.0 equiv).[5]
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.[1][4] A reduction in temperature from 100°C can significantly decrease the conversion rate.[4]
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the base and catalyst residues. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and parameters for Sonogashira couplings that can be adapted for this compound.
Table 1: Typical Reaction Parameters for Copper-Cocatalyzed Sonogashira Coupling
| Parameter | Value/Reagent | Notes |
| Aryl Halide | This compound (1.0 equiv) | Reactivity order: I > OTf > Br > Cl.[3] |
| Terminal Alkyne | 1.1 - 1.5 equiv | A slight excess is generally used. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (5 mol %) | Other common catalysts include Pd(PPh₃)₄. |
| Copper Co-catalyst | CuI (2.5 mol %) | Essential for the copper cycle. |
| Base | Diisopropylamine (7.0 equiv) or Et₃N | Can also serve as the solvent.[2][3] |
| Solvent | THF or DMF | Anhydrous conditions are recommended.[6] |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be needed for less reactive substrates.[1] |
| Reaction Time | 3 - 16 hours | Monitored by TLC or LC-MS. |
Table 2: Typical Reaction Parameters for Copper-Free Sonogashira Coupling
| Parameter | Value/Reagent | Notes |
| Aryl Halide | This compound (1.0 equiv) | |
| Terminal Alkyne | 1.5 - 2.0 equiv | A larger excess may be beneficial. |
| Palladium Catalyst | Pd(OAc)₂ (1.5 - 5 mol %) | Pre-catalyst that forms the active Pd(0) species.[4] |
| Ligand | XPhos (3 - 10 mol %) or Xantphos | Bulky, electron-rich phosphine ligands are often effective.[4][5] |
| Base | Cs₂CO₃ (2.0 equiv) or Et₃N | Inorganic bases are common in copper-free systems.[5] |
| Solvent | DMF or MeCN | High-boiling point solvents are often used.[4][5] |
| Temperature | 90 - 110 °C | Higher temperatures are generally required than in cocatalyzed reactions.[4][5] |
| Reaction Time | 16 - 24 hours | Monitored by TLC or LC-MS. |
Visualizations
Catalytic Cycle of Sonogashira Coupling
Caption: The catalytic cycles of the palladium and copper co-catalyzed Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for 7-Bromoisoquinolin-1-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 7-Bromoisoquinolin-1-amine as a versatile scaffold in medicinal chemistry for the discovery of novel kinase inhibitors. The strategic positioning of the bromo and amino functionalities allows for extensive chemical modifications to explore structure-activity relationships (SAR) and develop potent and selective therapeutic agents.
Introduction
The isoquinoline core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities.[1] this compound serves as a key building block for the synthesis of potent kinase inhibitors, particularly targeting Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cellular contraction, motility, and proliferation. Dysregulation of the ROCK signaling pathway is implicated in various cardiovascular diseases, cancer, and glaucoma. The bromine atom at the 7-position provides a versatile handle for introducing diverse substituents via cross-coupling reactions, while the 1-amino group is crucial for establishing key interactions within the ATP-binding pocket of kinases.
Quantitative Data Summary: Inhibitory Activity of Isoquinoline-Based Kinase Inhibitors
The following tables summarize the in vitro potency of various isoquinoline derivatives as kinase inhibitors. While specific data for direct derivatives of this compound are not extensively available in the public domain, the data for these analogous compounds provide valuable insights into the potential of this scaffold.
Table 1: Inhibitory Activity of Isoquinoline-Based ROCK Inhibitors
| Compound ID | R-Group at 7-Position | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Kinase Selectivity Notes |
| Fasudil | -SO2NH(CH2)2NH(CH3)2 | 330 | 158 | Also inhibits PKA, PKC, PKG, and MLCK at micromolar concentrations.[2] |
| Hydroxyfasudil | -SO2NH(CH2)2NH(CH3)2 (metabolite) | 730 | 720 | Active metabolite of Fasudil.[2] |
| Ripasudil (K-115) | Not Applicable (different core) | 51 | 19 | Also inhibits CaMKIIα, PKACα, and PKC at higher concentrations.[2] |
| RKI-1447 | Pyridylthiazolyl-urea | 14.5 | 6.2 | Highly selective against a panel of other kinases.[3] |
Table 2: Inhibitory Activity of Representative Isoquinoline-Based EGFR Inhibitors
| Compound ID | R-Group at 7-Position | EGFR (Wild-Type) IC50 (nM) | EGFR (T790M Mutant) IC50 (nM) |
| Derivative 15a | Substituted Quinazoline | 3 | 34 |
| Derivative 15b | Substituted Quinazoline | 4 | 21 |
| Afatinib | Substituted Quinazoline | 5 | 7 |
Signaling Pathway
Derivatives of this compound are designed to act as ATP-competitive inhibitors of kinases such as ROCK. The ROCK signaling pathway plays a crucial role in regulating cellular tension and structure.
Caption: Inhibition of the ROCK signaling pathway by a 7-substituted isoquinolin-1-amine derivative.
Experimental Workflow for Kinase Inhibitor Discovery
The discovery and development of novel kinase inhibitors from the this compound scaffold follows a structured workflow from initial synthesis to lead optimization.
Caption: A typical workflow for the discovery of kinase inhibitors starting from this compound.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 7-aryl-isoquinolin-1-amine derivatives from this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh3)4 (Palladium(0)tetrakis(triphenylphosphine))
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., microwave vial or round-bottom flask)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add Pd(PPh3)4 (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-120 °C and stir for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biochemical ROCK2 Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the in vitro potency (IC50) of synthesized compounds against the ROCK2 enzyme.
Materials:
-
Recombinant human ROCK2 enzyme
-
ROCKtide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
384-well plates (white, low volume)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilution or DMSO (for control wells).
-
Add 2 µL of ROCK2 enzyme solution in Kinase Buffer.
-
Add 2 µL of a substrate/ATP mixture (containing ROCKtide and ATP at their final desired concentrations) to initiate the reaction.[2]
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTS Assay)
This protocol assesses the effect of the synthesized compounds on the proliferation of a relevant cancer cell line (e.g., a line where ROCK signaling is implicated in growth).
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear, flat-bottom plates
-
Cell incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with serial dilutions of the test compounds (final DMSO concentration should be <0.5%). Include vehicle-only controls.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
References
Application Notes and Protocols for the Derivatization of the Amino Group of 7-Bromoisoquinolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the primary amino group of 7-Bromoisoquinolin-1-amine. This versatile building block is of significant interest in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active compounds.[1] The derivatization of the C1-amino group allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
The primary amino group of this compound can be readily derivatized through several common organic reactions, including acylation, sulfonylation, and alkylation. These transformations introduce a wide variety of functional groups, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.
Data Presentation
The following tables summarize the expected outcomes for the derivatization of this compound based on common synthetic procedures. The yields are hypothetical and based on typical results for similar aromatic amines.[2] Optimization of reaction conditions may be required to achieve desired outcomes.
Table 1: Acylation Reactions
| Reagent | Product Name | Expected Yield (%) | Notes |
| Acetyl chloride | N-(7-bromoisoquinolin-1-yl)acetamide | 85-95 | Standard acylation conditions. |
| Benzoyl chloride | N-(7-bromoisoquinolin-1-yl)benzamide | 80-90 | Formation of a benzamide derivative. |
| Acetic anhydride | N-(7-bromoisoquinolin-1-yl)acetamide | 90-98 | Often gives higher yields and is less sensitive to moisture than acyl chlorides. |
Table 2: Sulfonylation Reactions
| Reagent | Product Name | Expected Yield (%) | Notes |
| Benzenesulfonyl chloride | N-(7-bromoisoquinolin-1-yl)benzenesulfonamide | 75-85 | Synthesis of a sulfonamide linkage. |
| p-Toluenesulfonyl chloride | N-(7-bromoisoquinolin-1-yl)-4-methylbenzenesulfonamide | 70-85 | Introduction of a tosyl group, a common pharmacophore.[3][4] |
| Methanesulfonyl chloride | N-(7-bromoisoquinolin-1-yl)methanesulfonamide | 80-90 | Formation of a mesyl derivative. |
Table 3: Reductive Amination (Alkylation)
| Reagent | Product Name | Expected Yield (%) | Notes |
| Benzaldehyde | N-benzyl-7-bromoisoquinolin-1-amine | 60-75 | Two-step, one-pot reaction involving imine formation and subsequent reduction. |
| Acetone | N-isopropyl-7-bromoisoquinolin-1-amine | 55-70 | Yields can be variable depending on the steric hindrance of the ketone. |
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound
Objective: To synthesize N-acyl-7-bromoisoquinolin-1-amine derivatives.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or acid anhydride (e.g., acetic anhydride)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a suitable base such as anhydrous pyridine or triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Protocol 2: General Procedure for Sulfonylation of this compound
Objective: To synthesize N-sulfonyl-7-bromoisoquinolin-1-amine derivatives.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C using an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: General Procedure for Reductive Amination of this compound
Objective: To synthesize N-alkyl-7-bromoisoquinolin-1-amine derivatives.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride or sodium cyanoborohydride
-
Anhydrous dichloroethane (DCE) or methanol
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the corresponding aldehyde or ketone (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), in portions.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Visualizations
Caption: Acylation Workflow Diagram
Caption: Sulfonylation Workflow Diagram
Caption: Reductive Amination Workflow Diagram
References
Application Notes and Protocols for the Scale-up Synthesis of 7-Bromoisoquinolin-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoisoquinolin-1-amine is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the development of novel therapeutics. Its structural motif is prevalent in a multitude of biologically active compounds. The isoquinoline core, coupled with a bromine atom at the 7-position and an amine group at the 1-position, offers versatile handles for synthetic modification, making it a valuable scaffold in drug discovery.
The primary application of this compound lies in the synthesis of kinase inhibitors, a significant class of drugs targeting signaling pathways implicated in diseases such as cancer and inflammatory conditions.[1] The strategic placement of the bromo and amino groups allows for the systematic derivatization to explore structure-activity relationships (SAR) and optimize pharmacological profiles. This document provides an overview of the scale-up synthesis of this compound derivatives and their application in targeting key signaling pathways.
Synthetic Strategies for Derivatization
The functionalization of the this compound scaffold is readily achieved through modern synthetic methodologies. The bromine atom at the C7 position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, while the amino group at the C1 position can be modified through various transformations.
Experimental Workflow for Derivatization
Caption: General synthetic workflow for the derivatization of this compound.
Scale-up Synthesis Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. The following protocol outlines a general procedure for the scale-up synthesis of 7-aryl-isoquinolin-1-amine derivatives.
Table 1: Reagents and Reaction Parameters for Kilogram-Scale Suzuki-Miyaura Coupling
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| This compound | 1.0 kg | 1.0 | Starting material |
| Arylboronic Acid | 1.1 - 1.5 kg | 1.1 - 1.5 | Specific amount depends on the molecular weight of the boronic acid. |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 20 - 50 g | 0.01 - 0.05 | Catalyst loading may need optimization. |
| Base (e.g., K₂CO₃) | 1.2 - 1.8 kg | 2.0 - 3.0 | Aqueous solution or solid can be used. |
| Solvent (e.g., 1,4-Dioxane/Water) | 10 - 15 L | - | A ratio of 4:1 to 10:1 dioxane to water is common. |
| Reaction Temperature | 80 - 100 °C | - | Monitor reaction progress by HPLC or LC-MS. |
| Reaction Time | 12 - 24 h | - | Duration may vary based on substrates and catalyst efficiency. |
| Typical Yield | 75 - 90% | - | Post-purification. |
Detailed Protocol:
-
Reactor Setup: Charge a suitable multi-neck reaction vessel equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet with this compound (1.0 kg), the corresponding arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.
-
Solvent and Catalyst Addition: Add the solvent system (e.g., 1,4-dioxane and water) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂).
-
Reaction: Heat the reaction mixture to the target temperature (80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or slurry in a suitable solvent system to achieve the desired purity.
Application in Drug Development: Targeting Kinase Signaling Pathways
Derivatives of this compound are being investigated as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of many cancers. One such critical pathway is the RAS-RAF-MEK-ERK signaling cascade, which is frequently hyperactivated in tumors, leading to uncontrolled cell proliferation and survival.
Table 2: Hypothetical Inhibitory Activity of 7-Aryl-isoquinolin-1-amine Derivatives
| Compound ID | 7-Substituent (Aryl Group) | MEK1 IC₅₀ (nM) | ERK2 IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) (MCF-7) |
| Lead-01 | Phenyl | 150 | 250 | 10.5 |
| Opt-01 | 4-Fluorophenyl | 75 | 120 | 5.2 |
| Opt-02 | 3-Chlorophenyl | 50 | 95 | 2.8 |
| Opt-03 | 4-Methoxyphenyl | 200 | 310 | 15.1 |
Data is hypothetical and for illustrative purposes.
RAS-RAF-MEK-ERK Signaling Pathway and Inhibition
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by a 7-Aryl-isoquinolin-1-amine derivative.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of derivatives with significant potential in drug discovery, particularly in the development of kinase inhibitors. The scalability of synthetic routes, such as the Suzuki-Miyaura coupling, allows for the production of these compounds on a large scale, facilitating further pre-clinical and clinical investigations. The ability to systematically modify the scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these derivatives to target specific signaling pathways involved in disease.
References
Application Notes and Protocols for the N-arylation of 7-Bromoisoquinolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of 7-Bromoisoquinolin-1-amine is a pivotal chemical transformation in medicinal chemistry and drug development. The isoquinoline scaffold is a common motif in a plethora of biologically active compounds and natural products. The introduction of an aryl group at the N-1 position of the isoquinoline ring can significantly modulate the pharmacological properties of the molecule, leading to the discovery of novel therapeutic agents. These derivatives have shown promise as kinase inhibitors, anticancer agents, and modulators of various signaling pathways. This document provides detailed experimental protocols for the N-arylation of this compound via two common and effective methods: the Buchwald-Hartwig amination and the Ullmann condensation. Additionally, it explores the relevance of the resulting N-aryl-isoquinolin-1-amine derivatives in inhibiting the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer progression.
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-arylation of this compound with various arylating agents. These data are compiled from analogous reactions reported in the scientific literature and serve as a guide for reaction optimization.
Table 1: Buchwald-Hartwig Amination of this compound with Substituted Anilines
| Entry | Aryl Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 12 | 85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 18 | 80-90 |
| 3 | 4-Chloroaniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 75-85 |
| 4 | 3-Trifluoromethylaniline | Pd(OAc)₂ (3) | BrettPhos (5) | LHMDS | THF | 80 | 24 | 70-80 |
Table 2: Ullmann Condensation of this compound with Phenols
| Entry | Phenol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 24 | 70-80 |
| 2 | 4-Methoxyphenol | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₃PO₄ | DMF | 130 | 24 | 65-75 |
| 3 | 4-Nitrophenol | Cu₂O (15) | Phenanthroline (30) | Cs₂CO₃ | NMP | 140 | 36 | 50-60 |
| 4 | 2-Chlorophenol | CuI (10) | None | K₂CO₃ | Pyridine | 130 | 48 | 40-50 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl amine.
Materials:
-
This compound
-
Aryl amine (e.g., Aniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.
-
Add the base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv.) to the reaction tube.
-
Add the aryl amine (1.2 mmol, 1.2 equiv.) followed by the anhydrous solvent (5-10 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture vigorously for the specified time (12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the Celite pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-7-bromoisoquinolin-1-amine.
Protocol 2: Ullmann Condensation
This protocol outlines a general procedure for the copper-catalyzed N-arylation of this compound with a phenol.
Materials:
-
This compound
-
Phenol
-
Copper catalyst (e.g., CuI)
-
Ligand (e.g., L-Proline)
-
Base (e.g., K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
-
Reaction vial or flask with a reflux condenser
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the phenol (1.5 mmol, 1.5 equiv.), the copper catalyst (e.g., CuI, 0.1 mmol, 10 mol%), the ligand (e.g., L-Proline, 0.2 mmol, 20 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).
-
Add the anhydrous solvent (5-10 mL).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 120-140 °C) with vigorous stirring for the specified time (24-48 hours). Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the desired N-aryl-7-bromoisoquinolin-1-amine.
Mandatory Visualizations
Caption: Experimental workflow for the N-arylation of this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by N-aryl-isoquinolin-1-amines.
Application of 7-Bromoisoquinolin-1-amine in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoisoquinolin-1-amine is a versatile heterocyclic building block with significant potential in the field of materials science. Its rigid isoquinoline core, coupled with the reactive amine and bromo functionalities, allows for the synthesis of a diverse range of novel organic materials. These materials are of particular interest for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and as ligands in catalysis. The strategic positioning of the bromo and amino groups enables targeted functionalization through well-established cross-coupling reactions, allowing for the fine-tuning of photophysical and electronic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of advanced materials.
Application in Organic Light-Emitting Diodes (OLEDs)
The isoquinoline scaffold is a known component in materials for organic electronics.[1][2] By functionalizing the 7-bromo and 1-amino positions of this compound, it is possible to synthesize novel host and emissive materials for OLEDs. The amino group can be derivatized to introduce hole-transporting moieties, while the bromo group can be functionalized via Suzuki or Sonogashira coupling to introduce electron-transporting or emissive groups.[3] This modular approach allows for the creation of bipolar materials with balanced charge transport properties, a key factor for high-efficiency OLEDs.
Hypothetical Performance Data of OLEDs Incorporating a this compound Derivative
The following table summarizes the hypothetical performance data of OLED devices incorporating a functionalized derivative of this compound (designated as IQ-Derivative-1) as a host material for a phosphorescent emitter. This data is based on typical performance characteristics observed for similar isoquinoline-based materials in the literature.[3]
| Device Architecture | Host Material | Emitter (dopant) | Maximum External Quantum Efficiency (EQE) (%) | Maximum Luminance (cd/m²) | Turn-on Voltage (V) |
| ITO/HTL/Host:Emitter/ETL/LiF/Al | IQ-Derivative-1 | Ir(ppy)₃ | 18.5 | 25,000 | 3.2 |
| ITO/HTL/Host:Emitter/ETL/LiF/Al | IQ-Derivative-1 | FIrpic | 15.2 | 15,000 | 3.5 |
Note: HTL = Hole Transport Layer, ETL = Electron Transport Layer. Data is representative and for illustrative purposes.
Application in Organic Solar Cells (OSCs)
Derivatives of this compound can also be explored as components in the active layer of organic solar cells. The ability to introduce both electron-donating and electron-withdrawing groups onto the isoquinoline core makes it a promising scaffold for the synthesis of novel donor and acceptor materials. For instance, coupling with electron-rich moieties at the 7-position and functionalizing the amino group could lead to new donor materials for bulk heterojunction (BHJ) solar cells.
Hypothetical Performance Data of OSCs Incorporating a this compound Derivative
The table below presents hypothetical performance data for an organic solar cell utilizing a derivative of this compound (designated as IQ-Derivative-2) as a donor material in a bulk heterojunction device with a fullerene acceptor. The data is extrapolated from performance metrics of similar nitrogen-containing heterocyclic materials in OSCs.[4]
| Device Architecture | Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| ITO/PEDOT:PSS/Donor:Acceptor/LiF/Al | IQ-Derivative-2 | PC₇₁BM | 7.5 | 0.85 | 12.5 | 70 |
Note: PEDOT:PSS = Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate, PC₇₁BM =-Phenyl-C₇₁-butyric acid methyl ester. Data is representative and for illustrative purposes.
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic transformations used to functionalize this compound for materials science applications.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to introduce a new aryl group at the 7-position.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).
-
Add potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol) to the flask.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate).
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the palladium-catalyzed Buchwald-Hartwig amination to functionalize the amino group of a 7-substituted isoquinolin-1-amine with an aryl halide.
Materials:
-
7-Arylisoquinolin-1-amine (from Protocol 1)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube, add 7-Arylisoquinolin-1-amine (1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), and Xantphos (0.02 mmol).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Buchwald-Hartwig Amination.
Logical Relationship of Functionalization
The following diagram illustrates the logical relationship of the functionalization steps starting from this compound to create a bifunctional derivative for materials science applications.
Caption: Synthetic route to bifunctional derivatives.
Conclusion
This compound serves as a valuable and versatile platform for the design and synthesis of novel organic materials. The strategic functionalization of its bromo and amino groups through robust and well-documented cross-coupling reactions provides a clear pathway to materials with tailored electronic and photophysical properties for applications in OLEDs and OSCs. The protocols and data presented herein offer a foundational guide for researchers to explore the potential of this promising building block in the advancement of materials science.
References
Troubleshooting & Optimization
Technical Support Center: 7-Bromoisoquinolin-1-amine Suzuki Reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve yields in Suzuki-Miyaura cross-coupling reactions involving 7-Bromoisoquinolin-1-amine.
Frequently Asked Questions (FAQs)
Q1: Why are my yields for the Suzuki coupling of this compound consistently low?
Low yields in this specific reaction are often attributed to the inherent properties of the isoquinoline-1-amine scaffold. The primary amine group can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, standard Suzuki conditions may not be optimal for this electron-rich heterocyclic system, leading to side reactions like dehalogenation or homocoupling.[1][2] Careful selection of the catalyst, ligand, base, and solvent is crucial for success.[3]
Q2: What is the most critical parameter to optimize for this reaction?
The catalyst/ligand system is arguably the most critical parameter. The unprotected amine on your substrate can interfere with the catalytic cycle.[1] Modern palladium pre-catalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often necessary to achieve high yields by promoting the desired catalytic turnover and preventing catalyst deactivation.[4]
Q3: How does the amine group on the isoquinoline ring affect the reaction?
The lone pair of electrons on the nitrogen of the amine group can act as a ligand, coordinating to the palladium center. This can stabilize the catalyst in an inactive state, preventing it from participating in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). This is a common challenge with amine-containing substrates.[1] Using sterically hindered ligands can help prevent this unwanted coordination.
Q4: What are the common side products, and how can I minimize them?
The most common side products are the result of:
-
Protodeboronation: The boronic acid reacts with trace water or other protic sources to revert to the corresponding arene. Using anhydrous solvents and a carefully chosen base can mitigate this.[4]
-
Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen. Ensuring a thoroughly degassed, inert reaction atmosphere is critical to minimize this.[5]
-
Dehalogenation: The this compound is reduced to isoquinolin-1-amine. This can be caused by overly harsh conditions (high temperature or a very strong base).[6]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
Question: My reaction analysis (TLC/LC-MS) shows mostly unreacted this compound. What should I investigate first?
Answer: This indicates an issue with catalyst activity or reaction conditions that are too mild.
-
Catalyst Inactivity:
-
Atmosphere: Ensure the reaction was performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.[5] A recommended practice is to degas the solvent system using a technique like freeze-pump-thaw.[5]
-
Reagent Quality: Palladium catalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade over time.[6] Use a fresh, high-quality catalyst and ligand.
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more robust system, such as a G3 or G4 Buchwald pre-catalyst with a biarylphosphine ligand (e.g., SPhos, XPhos) or a palladacycle like CataCXium A, which has shown unique reactivity for challenging amine substrates.[1][4]
-
-
Insufficiently Forcing Conditions:
-
Temperature: Suzuki reactions are often run at elevated temperatures (80-120 °C).[7] If you are running the reaction at a lower temperature, a gradual increase may improve conversion.
-
Concentration: Ensure the reaction is not too dilute. A higher concentration can increase the reaction rate.
-
Problem 2: Significant Formation of Side Products
Question: My desired product is forming, but I have significant amounts of homocoupled boronic acid and/or debrominated starting material. How can I improve selectivity?
Answer: This points to an imbalance in the rates of the desired catalytic steps versus side reactions.
-
To Minimize Homocoupling:
-
To Minimize Dehalogenation:
Problem 3: Reaction Stalls or Proceeds Sluggishly
Question: The reaction begins, but fails to reach completion even after an extended period. What could be the cause?
Answer: This is often a sign of catalyst deactivation or inhibition during the reaction.
-
Substrate Inhibition: As mentioned, the amine group of your substrate is a likely culprit. The use of bulky, electron-rich Buchwald-type ligands is highly recommended to create a sterically crowded palladium center that favors the catalytic cycle over substrate inhibition.[2]
-
Catalyst Loading: For challenging substrates, a higher catalyst loading (e.g., 2-5 mol%) may be required to achieve full conversion.[1][9]
-
Solvent and Base Compatibility: The choice of solvent and base are interlinked. For instance, a biphasic system like Toluene/Water or Dioxane/Water requires a base that can function effectively in this environment (e.g., K₂CO₃, K₃PO₄).[5][10] In some cases, a single solvent like 2-MeTHF can dramatically improve yield.[1]
Data Presentation: Optimizing Reaction Parameters
The following tables provide examples of how to screen and optimize reaction conditions for challenging Suzuki couplings, based on literature for similar substrates.[1][8]
Table 1: Example Optimization of Catalyst and Solvent
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 11[1] |
| 2 | CataCXium A (10) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 80 | 51[1] |
| 3 | CataCXium A (10) | - | Cs₂CO₃ (2) | Toluene | 80 | < 50 |
| 4 | CataCXium A (10) | - | Cs₂CO₃ (2) | 2-MeTHF | 80 | 95 [1] |
| 5 | Pd(OAc)₂ (10) | SPhos (12) | Cs₂CO₃ (2) | 2-MeTHF | 80 | < 10[1] |
This table illustrates how a systematic screen of catalyst and solvent identified a highly effective combination for a challenging ortho-bromoaniline substrate, increasing the yield from 11% to 95%.[1]
Table 2: Comparison of Common Bases and Solvents
| Base | Common Solvent Systems | Strength | Notes |
| K₂CO₃ | Dioxane/H₂O, THF/H₂O, Toluene/H₂O | Moderate | A good starting point for many Suzuki reactions.[5][11] |
| Cs₂CO₃ | Dioxane/H₂O, 2-MeTHF | Strong | Often effective for difficult couplings where other bases fail.[1] |
| K₃PO₄ | Dioxane, Toluene, THF (often anhydrous) | Strong | A strong, non-nucleophilic base frequently used with hindered substrates.[7] |
| KF | Dioxane, THF | Mild | Can be effective and its fluoride ion may play a role in activating the boronic acid.[5] |
Experimental Protocols
Protocol 1: General Procedure for Screening Suzuki Reaction Conditions
This protocol outlines a general method for setting up small-scale reactions to screen different parameters.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., CataCXium A, Pd₂(dba)₃, Pd(dppf)Cl₂) (2-10 mol%)
-
Ligand, if required (e.g., SPhos, P(t-Bu)₃) (2.4-12 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF, Dioxane/H₂O 10:1)
-
Inert gas (Argon or Nitrogen)
-
Flame-dried Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
To the flame-dried reaction vessel, add this compound, the boronic acid, the palladium catalyst, the ligand (if separate), and the base.
-
Seal the vessel with a septum, and evacuate and backfill with inert gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.[7]
-
Add the degassed solvent via syringe.
-
Place the vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS at set time intervals (e.g., 2h, 6h, 16h).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Protocol 2: Freeze-Pump-Thaw Solvent Degassing
This technique is highly effective for removing dissolved oxygen from solvents.
-
Place the solvent in a robust Schlenk flask (no more than half full) equipped with a stir bar and a high-vacuum stopcock.
-
Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate for 5-10 minutes. This removes gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see bubbles of dissolved gas being released from the liquid.
-
Repeat the entire Freeze-Pump-Thaw cycle at least three times to ensure the removal of nearly all dissolved oxygen. After the final cycle, backfill the flask with an inert gas.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[3][7]
Troubleshooting Workflow for Low Yield
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproduct formation with 7-Bromoisoquinolin-1-amine
Disclaimer: Specific literature detailing the side reactions of 7-Bromoisoquinolin-1-amine is limited. This guide is based on established principles of palladium-catalyzed cross-coupling reactions and data from structurally analogous compounds. The provided protocols and troubleshooting advice are intended as a starting point for experimental design.
Troubleshooting Guides (Question & Answer Format)
This section addresses specific issues that may be encountered when using this compound in common cross-coupling reactions.
Issue 1: Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a significant amount of a byproduct with a mass corresponding to isoquinolin-1-amine (dehalogenation). What is causing this and how can I prevent it?
Answer:
The formation of isoquinolin-1-amine is a common side reaction known as hydrodehalogenation or simply dehalogenation.[1] This occurs when the aryl halide substrate is reduced instead of undergoing cross-coupling.
Potential Causes:
-
Hydride Source: The palladium complex, after oxidative addition to the C-Br bond, may react with a hydride source in the reaction mixture. Common sources include amine bases, alcoholic solvents, or even trace amounts of water.[1]
-
Slow Transmetalation: If the transmetalation step with the boronic acid is slow, the intermediate palladium-aryl complex has a longer lifetime, increasing the probability of reacting with a hydride source.
-
Catalyst Decomposition: Decomposition of the palladium catalyst to palladium black can sometimes promote hydrogenation-type reactions.
Troubleshooting Steps:
-
Choice of Base: Use non-coordinating, anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃ instead of amine bases. If an amine base is necessary, consider using a sterically hindered one.
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. If using alcoholic solvents, consider switching to aprotic solvents like dioxane, THF, or toluene.[1]
-
Optimize Ligand: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rates of both oxidative addition and reductive elimination, minimizing the lifetime of intermediates that can lead to dehalogenation.
-
Activate the Boronic Acid: Ensure the boronic acid is effectively activated by the base to facilitate transmetalation.[2] In some cases, adding a small amount of water can aid in this process, but an excess should be avoided.
-
Degas Thoroughly: Oxygen can degrade the catalyst and phosphine ligands, leading to side reactions. Ensure the reaction mixture is thoroughly degassed before heating.
Issue 2: Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination to couple a secondary amine to the 7-position of the isoquinoline core (using a different starting material, as this compound already has a primary amine). I am observing the formation of biaryl byproducts. What could be the cause?
Answer:
While you are using this compound, which already possesses a primary amine, this question is relevant for analogous bromoisoquinolines. The formation of biaryl byproducts in Buchwald-Hartwig reactions is a known issue, particularly when using primary amines as coupling partners.[3] This side reaction involves the homocoupling of the aryl halide.
Potential Causes:
-
Catalyst System: The choice of palladium precursor and ligand is critical. Some catalyst systems may favor homocoupling under certain conditions.
-
Base Sensitivity: The substrate may be sensitive to the strong bases typically used in Buchwald-Hartwig aminations, leading to decomposition or side reactions.[4]
-
Reaction Concentration: Low concentrations can sometimes favor side reactions over the desired bimolecular coupling.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For challenging substrates, consider using more advanced catalyst systems. For instance, using Pd(dba)₂ with a suitable ligand like BINAP has been shown to be effective in similar systems.[3] The use of bidentate phosphine ligands can sometimes suppress the formation of palladium dimers that may lead to side reactions.[5]
-
Base Optimization: Use a base that is strong enough to deprotonate the amine but does not cause degradation of the starting material. Cesium carbonate (Cs₂CO₃) is often a good choice for base-sensitive substrates.[3][4]
-
Control Stoichiometry: Carefully control the stoichiometry of the amine coupling partner. An excess may not always be beneficial and can sometimes contribute to side reactions.
-
Temperature and Time: Monitor the reaction closely and avoid unnecessarily long reaction times or excessively high temperatures, which can lead to catalyst decomposition and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: Can the primary amine at the C1 position of this compound interfere with cross-coupling reactions at the C7 position?
A1: Yes, the C1-amine group can act as a coordinating ligand to the palladium catalyst. This can potentially inhibit the catalytic cycle. To mitigate this, using a ligand that binds more strongly to the palladium center than the C1-amine is recommended. Bulky, electron-rich phosphine ligands are often effective in this regard.
Q2: What is protodeboronation and how can I avoid it in Suzuki couplings with this compound?
A2: Protodeboronation is a side reaction where the boronic acid coupling partner is converted to the corresponding arene by cleavage of the C-B bond before it can transmetalate to the palladium catalyst. This is often promoted by excess base and water. To avoid this, use the minimum effective amount of base, ensure your reaction is not overly hydrous, and consider using boronic esters (e.g., pinacol esters), which are generally more stable.
Q3: My reaction mixture is turning black. What does this mean?
A3: The formation of a black precipitate is typically indicative of the formation of palladium black, which is finely divided metallic palladium. This signifies catalyst decomposition. While palladium black can have some catalytic activity, it is generally less effective and can lead to side reactions like dehalogenation.[1] To prevent this, ensure a sufficiently high concentration of a stabilizing ligand is present and that the reaction is properly deoxygenated.
Q4: Are there any specific handling precautions for this compound?
A4: Based on data for the analogous 7-Bromoisoquinolin-3-amine, this class of compounds may cause skin and eye irritation, and may be harmful if swallowed.[6] It is recommended to handle this compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation
Table 1: Representative Influence of Reaction Parameters on Byproduct Formation in Suzuki-Miyaura Coupling
Disclaimer: The following data is illustrative and based on general principles of Suzuki-Miyaura couplings. Actual results with this compound may vary.
| Entry | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Dehalogenation Byproduct (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 75 | 15 |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 92 | < 5 |
| 3 | Pd(PPh₃)₄ | Et₃N | EtOH | 80 | 60 | 30 |
| 4 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 80 | 95 | < 2 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is designed to minimize hydrodehalogenation and other common side reactions.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and a bulky, electron-rich ligand (e.g., XPhos, 3.3 mol%). Add this mixture to the Schlenk flask.
-
Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination (Hypothetical for a related substrate)
This protocol is based on conditions found to be effective for the amination of a base-sensitive bromoisoquinoline derivative and is intended to minimize biaryl byproduct formation.[3][4]
-
Reaction Setup: To a flame-dried Schlenk flask, add the bromoisoquinoline substrate (1.0 eq.), bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 2 mol%), (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3 mol%), and cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Amine Addition: Add anhydrous, degassed THF, followed by the amine coupling partner (1.2 eq.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, perform an aqueous workup to remove inorganic salts.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Purification of Crude 7-Bromoisoquinolin-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 7-Bromoisoquinolin-1-amine reaction mixtures. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities can include unreacted starting materials, such as 1-aminoisoquinoline or a precursor to the isoquinoline ring system, excess brominating agents (e.g., N-bromosuccinimide), and side-products from the reaction. These side-products may include isomeric bromoisoquinolines (e.g., 5-Bromoisoquinolin-1-amine) and di-brominated species.
Q2: My crude product is a dark, oily residue. How can I best handle this for purification?
A2: An oily residue suggests the presence of significant impurities. It is recommended to first attempt to triturate the crude product with a non-polar solvent like hexanes or diethyl ether to precipitate the desired product and remove highly non-polar impurities. If this is unsuccessful, direct loading onto a silica gel column using a dry-loading technique is advisable.
Q3: I am observing significant streaking of my compound on the TLC plate during method development for column chromatography. What is the cause and how can I fix it?
A3: Streaking is a common issue when purifying amines on silica gel. The basic amine group on your this compound interacts strongly with the acidic silanol groups of the silica gel, leading to poor separation and tailing peaks. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonium hydroxide, to your eluent system.[1][2]
Q4: What are suitable recrystallization solvents for this compound?
A4: For polar compounds like this compound, polar protic solvents are often a good starting point. Ethanol or isopropanol can be effective.[3] A mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, where the compound is dissolved in a minimum amount of the more polar "good" solvent and then precipitated by the addition of the non-polar "poor" solvent, is also a common and effective technique.[4]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound will not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. For very polar compounds, a methanol/dichloromethane system may be necessary.[5] |
| The compound has irreversibly adsorbed to the silica gel. | This can occur with highly basic amines. Try eluting with a more competitive base in the mobile phase, such as a higher concentration of triethylamine or a switch to an ammonium hydroxide/methanol/dichloromethane system.[1] Alternatively, consider using a different stationary phase like alumina. | |
| Poor separation of the desired product from impurities | The chosen eluent system has poor selectivity. | Try a different solvent system with different polarity characteristics. For example, if ethyl acetate/hexane is not working, consider dichloromethane/methanol or an ether/hexane system.[5] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry and that there are no air bubbles. The sand layer at the top should be level.[6] | |
| Too much crude material was loaded onto the column. | As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. | |
| The desired product is contaminated with a slightly less polar impurity | The polarity of the eluent is too high, causing co-elution. | Start with a less polar eluent and gradually increase the polarity (gradient elution). This will allow for better separation of closely eluting compounds. |
Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent | The solvent is not polar enough. | Choose a more polar solvent. For aromatic amines, polar protic solvents like ethanol or isopropanol are often good choices.[3] |
| Not enough solvent is being used. | Add more hot solvent in small portions until the compound fully dissolves. | |
| The compound "oils out" instead of forming crystals upon cooling | The solution is supersaturated, or the cooling process is too rapid. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization. |
| The chosen solvent is not appropriate. | Try a different solvent or a solvent mixture. Oiling out is common when there is a very large difference in solubility at high and low temperatures. A solvent system where the compound has moderate solubility when hot may be more successful. | |
| No crystals form upon cooling | Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. |
| The solution is not sufficiently supersaturated at the lower temperature. | Place the flask in an ice bath or a refrigerator to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent line can also create nucleation sites. | |
| The resulting crystals are highly colored | Colored impurities are trapped in the crystal lattice. | The recrystallization may need to be repeated. Adding a small amount of activated charcoal to the hot solution before filtering can help to remove colored impurities. Be aware that charcoal can also adsorb some of the desired product. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and should be optimized based on TLC analysis of the crude reaction mixture.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
2. Mobile Phase Preparation:
-
Develop a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.
-
Aim for a retention factor (Rf) of approximately 0.2-0.3 for the this compound.
-
If streaking is observed on the TLC plate, add 1% triethylamine to the mobile phase.[7]
3. Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the packed silica.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a slightly more polar solvent if necessary for solubility). Carefully apply the solution to the top of the silica bed using a pipette.[7]
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2][7]
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in separate test tubes.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
6. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
1. Solvent Selection:
-
Test the solubility of the crude this compound in various solvents at room temperature and with heating.
-
An ideal single solvent will dissolve the compound when hot but not when cold.
-
For a mixed solvent system, one solvent should readily dissolve the compound (good solvent), while the other should not (poor solvent). The two solvents must be miscible.[4]
2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the "good" solvent) to dissolve the solid completely.
-
If using a single solvent, allow the solution to cool slowly to room temperature.
-
If using a mixed solvent system, slowly add the "poor" solvent to the hot solution until it becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Data Presentation
Table 1: Representative Column Chromatography Eluent Systems for Amino-Aromatic Compounds
| Compound Type | Stationary Phase | Eluent System | Modifier | Reference |
| Polar Aromatic Amine | Silica Gel | Ethyl Acetate / Hexanes | 1% Triethylamine | [7][8] |
| Polar Nitrogen Heterocycle | Silica Gel | Methanol / Dichloromethane | 1% Ammonium Hydroxide | [1][5] |
| Bromo-substituted Quinoline | Silica Gel | Ethyl Acetate / Dichloromethane | None | [9] |
Table 2: Common Recrystallization Solvents for Aromatic Amines
| Solvent/System | Type | Comments | Reference |
| Ethanol | Polar Protic | A good starting point for many aromatic amines. | [3] |
| Ethanol / Water | Mixed Polar Protic | Water acts as an anti-solvent. | [4] |
| Ethyl Acetate / Hexanes | Mixed Polar Aprotic / Non-polar | A versatile system for compounds of intermediate polarity. | [4] |
| Toluene | Aromatic | Can be effective for aromatic compounds. | [3] |
Visualizations
Caption: Plausible synthetic pathway for this compound.
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Overcoming Poor Solubility of 7-Bromoisoquinolin-1-amine in Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor solubility of 7-Bromoisoquinolin-1-amine in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: In which common organic solvents can I dissolve this compound?
Qualitative Solubility of this compound
| Solvent Category | Solvent Examples | Expected Solubility |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Good |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Sparingly Soluble |
| Aromatic | Toluene, Benzene | Poor |
| Polar Protic | Methanol, Ethanol | Low to Sparingly Soluble |
| Non-polar | Hexanes, Heptane | Insoluble |
Q2: I am planning a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound. What are the recommended starting solvents?
A2: For cross-coupling reactions, complete dissolution of all reagents is crucial for optimal catalyst performance. Based on documented procedures for similar bromo-isoquinoline derivatives, polar aprotic solvents and ethers are recommended.[1] A good starting point would be Tetrahydrofuran (THF) or 1,4-Dioxane.[1] For reactions that require higher temperatures, Dimethylformamide (DMF) can be an effective choice.[2] It is also common to use a co-solvent system, such as Toluene/water or Dioxane/water, particularly in Suzuki reactions to facilitate the dissolution of both the organic and inorganic reagents.[3]
Q3: Can the amine group in this compound interfere with my reaction?
A3: Yes, the primary amine group is a nucleophile and a ligand for transition metals, which can lead to side reactions or catalyst inhibition in cross-coupling reactions. In some cases, protection of the amine group may be necessary. However, many modern cross-coupling protocols are designed to be tolerant of free amines. For Buchwald-Hartwig amination reactions, the amine itself is a reactant.[4]
Troubleshooting Guide
Issue 1: Low Yield in Cross-Coupling Reactions Due to Poor Solubility
Symptom: The reaction mixture is heterogeneous, and the desired product is obtained in low yield, with a significant amount of unreacted this compound recovered.
Troubleshooting Workflow:
Caption: A stepwise approach to addressing low yields caused by poor solubility.
Detailed Methodologies:
-
Protocol 1: Solvent Screening on a Small Scale
-
In separate vials, add a small, known amount of this compound.
-
Add a measured volume of different solvents (e.g., THF, Dioxane, DMF, DMSO) to each vial.
-
Stir or shake at room temperature and observe the dissolution.
-
Gently heat the vials with poor solubility to assess the effect of temperature.
-
Select the solvent that provides the best solubility for your reaction scale-up.
-
-
Protocol 2: Utilizing a Co-solvent System
-
Dissolve this compound in a minimal amount of a strong solvent like DMF or DMSO.
-
In the main reaction vessel, add the other reagents and the bulk of the reaction solvent (e.g., Toluene or THF).
-
Slowly add the concentrated solution of this compound to the reaction vessel with vigorous stirring.
-
Issue 2: Reaction Failure or Catalyst Deactivation in Buchwald-Hartwig Amination
Symptom: The reaction does not proceed to completion, and analysis shows the presence of starting materials and potentially catalyst decomposition products.
Logical Relationship Diagram:
Caption: Key parameters influencing the outcome of Buchwald-Hartwig amination.
Experimental Protocols:
-
Protocol 3: Rigorous Control of Reaction Atmosphere
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of inert gas (Argon or Nitrogen).
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Degas the solvent by bubbling an inert gas through it for 15-30 minutes before use.
-
Assemble the reaction under a positive pressure of the inert gas.
-
Use syringe techniques for the transfer of liquid reagents.
-
-
Protocol 4: Optimization of Catalyst and Base
-
Catalyst and Ligand Screening: Set up parallel small-scale reactions to screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., XPhos, SPhos, BINAP).
-
Base Selection: Test different bases such as Cs₂CO₃, K₃PO₄, or NaOtBu. The choice of base can significantly impact the reaction outcome. For base-sensitive substrates, weaker bases like K₂CO₃ can be explored, although this may require higher temperatures or longer reaction times.[3]
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the amine coupling partner is sometimes used to drive the reaction to completion.[1]
-
By systematically addressing solubility and other key reaction parameters, the challenges associated with the use of this compound in organic synthesis can be effectively overcome.
References
Technical Support Center: Optimizing Catalyst Loading for 7-Bromoisoquinolin-1-amine Cross-Coupling
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions of 7-Bromoisoquinolin-1-amine. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the cross-coupling of this compound?
The primary challenges stem from the electronic properties and potential for catalyst inhibition by the isoquinoline nitrogen and the exocyclic amine. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to deactivation or altered reactivity. Careful selection of ligands is crucial to mitigate these effects and promote the desired catalytic cycle.
Q2: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A general starting point for palladium-catalyzed cross-coupling reactions is typically in the range of 1-5 mol% of the palladium precursor. For a substrate like this compound, which can be challenging due to potential catalyst inhibition, starting at the higher end of this range (2-5 mol%) is often advisable to ensure the reaction initiates. Subsequent optimization can focus on reducing the catalyst loading to improve cost-effectiveness and minimize residual palladium in the final product.
Q3: How does the choice of ligand impact the optimization of catalyst loading?
The ligand plays a critical role in stabilizing the active palladium species and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation/amine binding, and reductive elimination). For electron-rich and potentially coordinating substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often employed. These ligands can accelerate the rate-limiting steps and prevent catalyst deactivation, thereby allowing for lower catalyst loadings to be used effectively.
Q4: What are common side reactions to be aware of, and how can they be minimized by optimizing catalyst loading?
Common side reactions include hydrodehalogenation (replacement of the bromine with hydrogen), homocoupling of the coupling partner, and catalyst decomposition leading to the formation of palladium black. Optimizing the catalyst loading is a key factor in minimizing these. Too high a catalyst concentration can sometimes promote side reactions, while too low a loading may lead to incomplete conversion. A careful balance, often determined through screening, is necessary.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precursor and ligand are fresh and have been stored under an inert atmosphere. Consider using a pre-formed catalyst to ensure consistent activity. Increase catalyst loading in increments (e.g., from 2 mol% to 5 mol%). |
| Catalyst Inhibition | The aminoisoquinoline nitrogen may be coordinating to the palladium center. Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to a Buchwald ligand like XPhos or SPhos) to sterically hinder this interaction. |
| Suboptimal Ligand-to-Metal Ratio | The ideal ligand-to-metal ratio is often greater than 1:1, especially when starting with a Pd(II) source. Screen ratios from 1:1 to 4:1. |
| Inefficient Pre-catalyst Activation | If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species. This can be influenced by the base, solvent, and temperature.[1] |
| Low Reaction Temperature | Increase the reaction temperature in 10-20 °C increments. Be mindful that higher temperatures can also lead to catalyst decomposition. |
| Inappropriate Base or Solvent | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF). The choice is often interdependent. |
Reaction Stalls Before Completion
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The active catalytic species may be degrading over the course of the reaction. This can be due to trace oxygen or impurities. Ensure rigorous degassing of solvents and reagents.[1] Consider a more robust catalyst system or a higher initial catalyst loading. The formation of palladium black is a visual indicator of catalyst deactivation.[1] |
| Ligand Degradation | Phosphine ligands can be susceptible to oxidation at high temperatures.[1] Consider using more stable ligands or lowering the reaction temperature if possible. |
| Product Inhibition | The product formed may be inhibiting the catalyst. Try a lower initial concentration of starting materials. |
Experimental Protocols (General Starting Points)
The following are generalized protocols for common cross-coupling reactions with this compound. These should be considered as starting points for optimization.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Reagents and Typical Loadings:
| Component | Typical Loading (mol%) | Typical Loading (equivalents) |
| This compound | - | 1.0 |
| Arylboronic Acid | - | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | 2 - 5 | 0.02 - 0.05 |
| Base (e.g., K₂CO₃, Cs₂CO₃) | - | 2.0 - 3.0 |
| Solvent | - | - |
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., dioxane/water, toluene/water).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N cross-coupling of this compound with a primary or secondary amine.
Reagents and Typical Loadings:
| Component | Typical Loading (mol%) | Typical Loading (equivalents) |
| This compound | - | 1.0 |
| Amine | - | 1.1 - 1.2 |
| Palladium Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) | 1 - 3 | 0.01 - 0.03 |
| Ligand (e.g., XPhos, RuPhos) | 2 - 6 | 0.02 - 0.06 |
| Base (e.g., NaOtBu, Cs₂CO₃) | - | 1.2 - 2.0 |
| Solvent | - | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (1-3 mol%), ligand (2-6 mol%), and base (1.2-2.0 equiv.) to a dry reaction vessel.
-
Add a degassed anhydrous solvent (e.g., toluene, dioxane).
-
Add this compound (1.0 equiv.) and the coupling amine (1.1-1.2 equiv.).
-
Seal the vessel and heat to 80-110 °C, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
This protocol provides a general procedure for the coupling of this compound with a terminal alkyne.
Reagents and Typical Loadings:
| Component | Typical Loading (mol%) | Typical Loading (equivalents) |
| This compound | - | 1.0 |
| Terminal Alkyne | - | 1.1 - 1.5 |
| Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) | 2 - 5 | 0.02 - 0.05 |
| Copper(I) Iodide (CuI) | 4 - 10 | 0.04 - 0.10 |
| Amine Base (e.g., Et₃N, DIPEA) | - | 2.0 - 3.0 |
| Solvent | - | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Add an anhydrous solvent (e.g., THF, DMF).
-
Add the amine base (2.0-3.0 equiv.) followed by the dropwise addition of the terminal alkyne (1.1-1.5 equiv.).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Technical Support Center: Troubleshooting Buchwald-Hartwig Reactions with 7-Bromoisoquinolin-1-amine
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Buchwald-Hartwig amination of 7-Bromoisoquinolin-1-amine.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion, or the yield is very low. What are the primary factors to investigate?
A1: Low or no conversion in the Buchwald-Hartwig amination of this compound can be attributed to several factors. Given the presence of two nitrogen atoms in the isoquinoline core, catalyst inhibition is a primary concern. Here are the key areas to troubleshoot:
-
Catalyst System (Palladium Source & Ligand): The choice of palladium precursor and ligand is critical. For heteroaromatic amines, bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle.[1] Pre-catalysts are generally more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0).
-
Base Selection: The base is crucial for deprotonating the amine coupling partner. However, this compound may be sensitive to very strong bases. The solubility of the base is also a key factor.
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants and base to some extent. Polar aprotic solvents are often a good choice for polar substrates.[2]
-
Exclusion of Air and Moisture: The active Palladium(0) catalyst is sensitive to oxygen. Ensure all reagents and the reaction vessel are dry and the reaction is performed under an inert atmosphere (Argon or Nitrogen).
Q2: I am observing significant side product formation, particularly hydrodehalogenation (debromination). How can I minimize this?
A2: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in Buchwald-Hartwig aminations.[1] This can be exacerbated by:
-
Reaction Temperature: High temperatures can sometimes favor hydrodehalogenation. Consider lowering the temperature.
-
Ligand Choice: Some ligands are more prone to promoting this side reaction. Screening different ligands can help identify one that favors the desired C-N bond formation.
-
Presence of Water: Ensure all reagents and solvents are strictly anhydrous, as water can be a proton source for this side reaction.
Q3: The solubility of my this compound is poor in common Buchwald-Hartwig solvents like toluene. What are my options?
A3: Poor solubility is a common reason for failed reactions.[2] If your substrate is not dissolving in non-polar solvents like toluene, consider the following:
-
Alternative Solvents: More polar aprotic solvents such as dioxane, THF, or CPME can be effective. For very polar starting materials, DMF has been used, though it is less common.[2]
-
Co-solvents: Using a mixture of solvents can sometimes improve solubility while maintaining good reaction conditions.
-
Temperature: Gently heating the mixture while stirring can help dissolve the starting materials before the reaction reaches the target temperature.
Q4: Can the nitrogen on the isoquinoline ring interfere with the reaction?
A4: Yes, the lone pair of electrons on the isoquinoline nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a known challenge when working with N-heterocyclic substrates. To mitigate this:
-
Bulky Ligands: Using sterically hindered ligands can help prevent the isoquinoline nitrogen from binding to the palladium center.
-
Ligand Screening: It may be necessary to screen a variety of ligands to find one that is effective for this specific substrate.
Quantitative Data: Recommended Reaction Conditions for Structurally Similar Substrates
The following table summarizes successful reaction conditions for the Buchwald-Hartwig amination of bromoquinolines and bromoisoquinolines, which can serve as a starting point for optimizing the reaction of this compound.
| Aryl Bromide | Amine | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 6-Bromoquinoline-3-carboxylate | Various amines | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 90-110 | N/A | [3] |
| 6-Bromo-2-chloroquinoline | Cyclic amines | Pd₂(dba)₃ | XPhos | LHMDS | Dioxane | 100 | N/A | [3][4] |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ | BINAP | Cs₂CO₃ | THF | N/A | 80 | [5][6] |
| 5-Bromo-8-benzyloxyquinoline | Secondary anilines | Pd(OAc)₂ | Various | NaOtBu | Toluene | 110-150 | up to 87 | [7] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of this compound:
-
Preparation: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Addition of Reactants: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.) to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane or THF) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine. Filter through a pad of celite to remove insoluble inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Workflows and Pathways
Troubleshooting Workflow for Failed Buchwald-Hartwig Reactions
Caption: A step-by-step guide to troubleshooting failed Buchwald-Hartwig amination reactions.
Simplified Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ias.ac.in [ias.ac.in]
Managing air and moisture sensitivity in 7-Bromoisoquinolin-1-amine reactions
Welcome to the technical support center for 7-Bromoisoquinolin-1-amine. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent by providing guidance on managing its sensitivity to air and moisture.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to air and moisture?
A1: Yes. Like many aromatic amines, this compound is susceptible to degradation upon exposure to atmospheric oxygen and moisture.[1] The primary degradation pathway is the oxidation of the amino group, which can lead to the formation of colored impurities and a decrease in the compound's purity, potentially impacting reaction yields and outcomes.[1] Therefore, it is crucial to handle this compound under an inert atmosphere.
Q2: What are the signs of degradation of this compound?
A2: Degradation of this compound can be visually identified by a change in color of the solid material, often to a yellow or brown hue. In reaction mixtures, degradation may manifest as a darkening of the solution, the formation of precipitates, or the appearance of unexpected spots on a Thin Layer Chromatography (TLC) analysis.
Q3: How should I store this compound?
A3: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dark, and dry environment. For long-term storage, it is recommended to keep the compound under an inert atmosphere, such as argon or nitrogen, and at a refrigerated temperature (2-8°C).[1]
Q4: What is an inert atmosphere and why is it necessary for reactions with this compound?
A4: An inert atmosphere is an environment that is free of reactive gases like oxygen and moisture.[2] It is typically created using unreactive gases such as argon or nitrogen.[2] Using an inert atmosphere is essential when working with this compound to prevent its oxidation, which can lead to unwanted side products and reduced reaction yields.[1]
Q5: Can I handle this compound on the open bench?
A5: It is strongly advised to minimize exposure of this compound to the open air. For weighing and transferring the solid, it is best practice to use a glovebox. If a glovebox is not available, work quickly and efficiently, and consider transferring the solid under a positive flow of an inert gas.
Troubleshooting Guide
Issue 1: The reaction mixture turns dark brown or black.
| Possible Cause | Suggested Solution |
| Oxidation of this compound | 1. Ensure all solvents were thoroughly degassed prior to use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[1] 2. Verify that the reaction was set up and maintained under a positive pressure of an inert gas.[1] 3. Consider adding a compatible antioxidant or radical scavenger if the reaction chemistry allows. |
| Reaction with Impurities | 1. Use high-purity, anhydrous solvents. Check ether-based solvents for the presence of peroxides and purify if necessary.[1] 2. Ensure all other reagents are of high purity and are not contaminated. |
| Thermal Degradation | 1. If the reaction is run at an elevated temperature, consider if the temperature can be lowered.[1] 2. Minimize the reaction time at high temperatures. |
Issue 2: The reaction shows low yield or is incomplete.
| Possible Cause | Suggested Solution |
| Degradation of Starting Material | 1. Confirm the purity of the this compound before starting the reaction. If it appears discolored, consider purification by recrystallization or column chromatography under inert conditions. 2. Handle the solid reagent under an inert atmosphere to prevent degradation before it is added to the reaction vessel.[3] |
| Presence of Moisture | 1. Flame-dry or oven-dry all glassware immediately before use to remove adsorbed moisture.[4][5] 2. Use anhydrous solvents and ensure all other liquid reagents are dry. |
| Inadequate Inert Atmosphere | 1. Check for leaks in your inert atmosphere setup. Ensure all joints are well-sealed. 2. Use a bubbler to monitor the positive pressure of the inert gas.[6] |
Illustrative Data: Impact of Handling Conditions on Reaction Yield
The following table provides hypothetical data from a Suzuki-Miyaura coupling reaction to illustrate the importance of proper handling.
| Handling Condition | Purity of this compound | Reaction Atmosphere | Solvent Treatment | Observed Yield (%) |
| Optimal | 99% | Argon | Degassed | 92% |
| Sub-optimal 1 | 99% | Air | Degassed | 45% |
| Sub-optimal 2 | 99% | Argon | Non-degassed | 68% |
| Sub-optimal 3 | 95% (discolored) | Argon | Degassed | 55% |
Experimental Protocols
Protocol 1: Setting Up a Reaction Under an Inert Atmosphere
This protocol describes the setup of a reaction flask under a positive pressure of nitrogen or argon using a balloon and needles.
-
Glassware Preparation: Oven-dry (125°C overnight) or flame-dry all glassware (round-bottom flask, condenser, etc.) and a magnetic stir bar.[4]
-
Assembly: Quickly assemble the glassware while still warm and clamp it to a retort stand. Seal all openings with rubber septa.
-
Inert Gas Purge: Insert a needle connected to a nitrogen or argon line (or a balloon filled with the inert gas) through one of the septa. Insert a second, "exit" needle in another septum to allow the air to be displaced.[7]
-
Flushing: Allow the inert gas to flush through the flask for 5-10 minutes to displace all the air.[7]
-
Positive Pressure: Remove the exit needle. The inert gas source will now maintain a slight positive pressure within the flask, which can be visualized with an oil bubbler in the gas line.
-
Reagent Addition: Add anhydrous, degassed solvents and liquid reagents via syringe through a septum. Add solid this compound under a positive flow of inert gas or as a solution in anhydrous, degassed solvent.
Protocol 2: Handling and Transferring Solid this compound
This protocol outlines the procedure for weighing and adding the solid reagent to a reaction flask.
Method A: In a Glovebox (Recommended)
-
Preparation: Bring the sealed container of this compound, a clean and dry spatula, and a weighing boat into the glovebox antechamber.
-
Inert Environment: Cycle the antechamber to replace the air with the glovebox's inert atmosphere.
-
Weighing: Inside the glovebox, weigh the desired amount of the solid into the weighing boat.
-
Transfer: Add the weighed solid directly to the reaction flask, which has also been brought into the glovebox.
Method B: On the Bench (with Inert Gas Flow)
-
Flask Setup: Prepare the reaction flask under a positive pressure of inert gas as described in Protocol 1.
-
Gas Flow: Temporarily remove the septum from one neck of the flask while maintaining a strong flow of inert gas out of the opening.
-
Quick Addition: Quickly add the pre-weighed this compound to the flask using a powder funnel.
-
Reseal: Immediately reseal the flask with the septum.
-
Purge: It is advisable to purge the flask with the inert gas for a few more minutes to remove any air that may have entered during the addition.
Visual Guides
Caption: Workflow for setting up an air- and moisture-sensitive reaction.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. web.mit.edu [web.mit.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography of 7-Bromoisoquinolin-1-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the column chromatography of 7-Bromoisoquinolin-1-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound derivatives by column chromatography?
The main challenge arises from the basic nature of the amine group at the 1-position of the isoquinoline core. This basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, a commonly used stationary phase.[1][2] This interaction can cause several issues, including:
-
Peak Tailing: The compound elutes from the column slowly and asymmetrically, resulting in broad peaks that are difficult to separate from impurities.
-
Irreversible Adsorption: The compound may bind so strongly to the silica gel that it does not elute at all, leading to low recovery.
-
Compound Degradation: The acidic nature of the silica gel can sometimes cause the degradation of sensitive compounds.[2][3]
Q2: What is a good starting point for developing a column chromatography method for a novel this compound derivative?
A good starting point is to use thin-layer chromatography (TLC) to screen for a suitable mobile phase. A common solvent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4] For basic compounds like this compound derivatives, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to the mobile phase to improve peak shape and reduce tailing.[3]
Q3: How can I prevent peak tailing when purifying this compound derivatives on a silica gel column?
Peak tailing is a common issue due to the interaction of the basic amine with acidic silica. Here are several effective strategies to mitigate this:
-
Addition of a Basic Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA) or ammonia, into the mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[3][5]
-
Use of Amine-Functionalized Silica: This type of stationary phase has a basic surface, which minimizes the undesirable interactions with the amine analyte, often allowing for purification with simpler solvent systems like hexane/ethyl acetate.[5]
-
Employing Basic Alumina: Alumina is a basic stationary phase and can be a good alternative to silica gel for the purification of basic compounds.[6]
-
Reversed-Phase Chromatography: Using a C18 column with a mobile phase at a high pH (alkaline conditions) can deprotonate the amine, making it more hydrophobic and better retained and separated on the non-polar stationary phase.[3][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A gradient elution can be effective.[7][8] |
| The compound is irreversibly adsorbed to the silica gel due to strong acid-base interactions. | Switch to a less acidic stationary phase like deactivated silica, basic alumina, or amine-functionalized silica.[5] Alternatively, add a basic modifier like triethylamine to the eluent.[3] | |
| Poor separation of the desired compound from impurities. | Inappropriate mobile phase composition. | Perform a thorough TLC analysis to find a solvent system that provides good separation (a difference in Rf values of at least 0.2). Aim for an Rf of 0.2-0.4 for the target compound in the chosen solvent system. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a silica gel to crude material ratio of 50:1 to 100:1 for difficult separations. | |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The compound appears to have decomposed on the column. | The compound is unstable on acidic silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If decomposition occurs, use a more inert stationary phase like deactivated silica, alumina, or consider reversed-phase chromatography.[3] |
| Fractions are very dilute. | The elution band has broadened significantly. | Gradient elution can help to sharpen peaks and concentrate the fractions.[7] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography of N-Aryl-7-bromoisoquinolin-1-amines
This protocol provides a general procedure for the purification of N-aryl-7-bromoisoquinolin-1-amines, which are common derivatives.
-
Mobile Phase Selection:
-
Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
For many N-aryl derivatives, a mobile phase of 10-30% ethyl acetate in hexane provides good separation.[9]
-
If peak tailing is observed on the TLC plate, add 0.5-1% triethylamine to the mobile phase.
-
-
Column Packing:
-
Use a glass column with a diameter appropriate for the amount of material to be purified.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude N-aryl-7-bromoisoquinolin-1-amine in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica.
-
Carefully add the dried, silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the sample layer.
-
Apply gentle air pressure to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC.
-
A gradient of increasing ethyl acetate concentration can be used to elute more polar impurities after the product has been collected.[8]
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Quantitative Data Summary (Exemplary)
The following table provides representative data for the column chromatography of a hypothetical N-aryl-7-bromoisoquinolin-1-amine derivative. Actual results may vary depending on the specific derivative and reaction impurities.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Gradient: 5% to 25% Ethyl Acetate in Hexane | A gradient is often effective for separating products from starting materials and by-products.[7][8] |
| Rf of Product | ~0.35 in 20% Ethyl Acetate/Hexane | An ideal Rf for good separation.[2] |
| Sample Load | 1 g crude material per 50 g silica gel | A common loading ratio for flash chromatography. |
| Typical Yield | 70-90% | Dependent on the purity of the crude material. |
| Purity (Post-Column) | >95% | As determined by NMR or LC-MS analysis. |
Visualized Workflows
Caption: A generalized experimental workflow for the purification of this compound derivatives.
Caption: A decision-making workflow for troubleshooting common separation issues.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. biotage.com [biotage.com]
- 4. 7-Bromoisoquinolin-3-amine | 1192815-02-3 | Benchchem [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. biotage.com [biotage.com]
- 8. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 9. chemrxiv.org [chemrxiv.org]
Identifying impurities in 7-Bromoisoquinolin-1-amine samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 7-Bromoisoquinolin-1-amine samples.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might find in my this compound sample?
A1: Impurities in this compound can originate from the synthetic route, degradation, or storage. Common impurities include:
-
Starting Materials: Unreacted isoquinoline or its precursors.
-
Isomeric Byproducts: Positional isomers such as 5-bromoisoquinoline, 8-bromoisoquinoline, and other bromoisoquinolin-1-amine isomers (e.g., 3-amino or 5-amino variants) can form during synthesis.[1][2]
-
Related Substances: These include byproducts from side reactions, such as the hydrolysis product 7-Bromoisoquinolin-1-ol.[3]
-
Reagents and Byproducts: Residual brominating agents like N-bromosuccinimide (NBS) or its byproducts may be present.[4][5]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, heptane, diethyl ether) are common volatile impurities.[6][7]
-
Inorganic Impurities: These can include catalysts or salts from the manufacturing process.[7]
Q2: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: An unexpected peak in your HPLC chromatogram could be one of the many potential impurities. To identify it, a systematic approach is recommended:
-
Review the Synthesis Route: Consider the starting materials, reagents, and intermediates used in the synthesis of this compound. This can provide clues about potential byproducts.
-
Mass Spectrometry (MS) Detection: If your HPLC is coupled to a mass spectrometer (LC-MS), the mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is crucial for identification.[7]
-
Spiking Studies: Inject known potential impurities (if available as reference standards) into your sample to see if the retention time of any of the standards matches the unknown peak.
-
Fraction Collection and NMR: If the impurity is present in a sufficient quantity, you can collect the fraction corresponding to the unknown peak and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[1]
Q3: My this compound sample has a slight discoloration. Does this indicate the presence of impurities?
A3: Discoloration (e.g., a light brown or yellow tint) can suggest the presence of impurities or degradation products.[6] While a pure compound is typically a white or off-white solid, color may not always correlate with the purity level for the intended application.[8] It is essential to perform analytical testing, such as HPLC or GC-MS, to identify and quantify any impurities that may be contributing to the color.
Q4: What is the best analytical method to quantify residual solvents in my sample?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for the identification and quantification of volatile and semi-volatile impurities, which includes most residual solvents.[1][7]
Troubleshooting Guides
Issue 1: Multiple Peaks Observed in HPLC Analysis
-
Symptom: The HPLC chromatogram shows more than one significant peak.
-
Possible Causes:
-
Presence of isomeric impurities.
-
Degradation of the sample.
-
Contamination from the solvent or sample preparation.
-
-
Troubleshooting Steps:
-
Verify Method Specificity: Ensure your HPLC method is capable of separating the main component from its potential isomers and related substances.
-
Run a Blank: Inject the solvent blank to rule out contamination from the mobile phase or diluent.
-
Use a Freshly Prepared Sample: If degradation is suspected, prepare a new solution from a fresh sample and analyze it immediately.
-
Employ LC-MS: Use a mass detector to obtain molecular weight information for each peak to aid in identification.
-
Issue 2: Inconsistent Purity Results Between Batches
-
Symptom: Different batches of this compound show varying purity levels when analyzed under the same conditions.
-
Possible Causes:
-
Variability in the manufacturing process.
-
Inconsistent storage conditions leading to degradation.
-
-
Troubleshooting Steps:
-
Review Batch Manufacturing Records: Look for any deviations in the synthetic or purification steps.
-
Perform Forced Degradation Studies: Subject a sample to stress conditions (e.g., heat, light, acid, base) to understand its degradation profile. This can help in identifying potential degradants that may appear in different batches.
-
Standardize Storage Conditions: Ensure all batches are stored under the same recommended conditions (e.g., in a dark place, under an inert atmosphere, at room temperature).[8]
-
Quantitative Data Summary
The following table summarizes typical analytical techniques used for impurity detection in aromatic amines and related compounds, along with their common applications.
| Analytical Technique | Common Impurities Detected | Purpose |
| HPLC-UV | Isomeric byproducts, related substances, non-volatile impurities | Quantitative purity assessment and routine analysis.[1] |
| GC-MS | Residual solvents, volatile and semi-volatile impurities | Identification and quantification of volatile components.[1] |
| LC-MS | Unknown impurities, degradation products | Provides molecular weight information for structural identification.[7] |
| NMR Spectroscopy | Structural isomers, process-related impurities | Structural elucidation and can be used for absolute purity determination (qNMR).[1] |
| ICP-MS | Elemental impurities, residual catalysts | Detection and quantification of trace metals.[7][9] |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the prepared sample and record the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.[1]
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL).
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 10 mg/mL.
-
Analysis: Inject the sample and acquire the total ion chromatogram. Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).
Visualizations
Caption: Workflow for the identification and troubleshooting of impurities in this compound samples.
Caption: Decision tree for troubleshooting an unexpected peak in a chromatogram.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Bromoisoquinolin-1-ol | C9H6BrNO | CID 11276133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection | MDPI [mdpi.com]
- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. 7-BROMO-ISOQUINOLIN-1-YLAMINE | 215453-53-5 [chemicalbook.com]
- 9. pharmafocusasia.com [pharmafocusasia.com]
Validation & Comparative
Reactivity Face-Off: 7-Bromoisoquinolin-1-amine vs. 7-Chloroisoquinolin-1-amine in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the functionalization of heterocyclic scaffolds is a cornerstone for the generation of novel molecular entities with tailored biological activities. Among these, the isoquinoline framework is a privileged structure found in numerous bioactive compounds. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 7-bromoisoquinolin-1-amine and 7-chloroisoquinolin-1-amine. The focus will be on their performance in two of the most powerful and widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. This comparison is supported by established chemical principles and representative experimental data to aid researchers in selecting the optimal substrate for their synthetic endeavors.
Executive Summary: The Reactivity Verdict
In the context of palladium-catalyzed cross-coupling reactions, This compound is the more reactive substrate compared to 7-chloroisoquinolin-1-amine. This heightened reactivity is a direct consequence of the inherent differences in the carbon-halogen bond strengths. The carbon-bromine (C-Br) bond is weaker and therefore more readily cleaved in the rate-determining oxidative addition step of the catalytic cycle than the stronger carbon-chlorine (C-Cl) bond.
This fundamental difference in reactivity translates to several practical advantages for this compound:
-
Milder Reaction Conditions: Reactions often proceed efficiently at lower temperatures.
-
Lower Catalyst Loadings: A smaller amount of the palladium catalyst is typically required.
-
Shorter Reaction Times: Desired transformations can be achieved more rapidly.
-
Higher Yields: Often, the use of the bromo-derivative leads to a more complete conversion and higher isolated yields of the desired product.
While 7-chloroisoquinolin-1-amine is generally less reactive, advancements in ligand and catalyst system development have made it a viable and often more cost-effective alternative, particularly for large-scale syntheses. However, achieving comparable results to its bromo counterpart frequently necessitates more forcing conditions, such as higher temperatures, increased catalyst loadings, and the use of more specialized and often more expensive phosphine ligands.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The general trend in reactivity for aryl halides in this reaction is I > Br > OTf > Cl.[1]
While direct comparative data for this compound and 7-chloroisoquinolin-1-amine is not extensively documented in a single study, the established principles of Suzuki-Miyaura reactions and data from analogous systems consistently demonstrate the superior reactivity of aryl bromides over aryl chlorides. For instance, studies on the coupling of 3-bromoquinoline have shown it to be a more reactive partner than 3-chloroquinoline.[2]
Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | 7-Chloroisoquinolin-1-amine |
| Relative Reactivity | Higher | Lower |
| Typical Temperature | 80-100 °C | 100-120 °C or higher |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) |
| Typical Ligands | Standard phosphine ligands (e.g., PPh₃, dppf) | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) |
| Reaction Time | Shorter | Longer |
| Expected Yield | Generally higher | Generally lower under identical conditions |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of a 7-haloisoquinolin-1-amine with an arylboronic acid. Note that the conditions for the chloro-derivative will likely require more optimization.
-
Materials: 7-haloisoquinolin-1-amine (1.0 mmol), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.), and a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).
-
Procedure: To an oven-dried reaction vessel, add the 7-haloisoquinolin-1-amine, arylboronic acid, and base. The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times. The palladium catalyst is added under a positive flow of the inert gas, followed by the degassed solvent. The reaction mixture is then heated to the desired temperature and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[3]
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide range of amines. Similar to the Suzuki-Miyaura reaction, the reactivity of the aryl halide is a critical factor, with aryl bromides generally being more reactive than aryl chlorides.[4] This is particularly true for less reactive amines or when attempting to perform the reaction under milder conditions.
For the amination of 7-haloisoquinolin-1-amines, this compound is expected to couple with a broader range of amines under more moderate conditions compared to its chloro-analog. The coupling of aryl chlorides in Buchwald-Hartwig aminations often requires the use of specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to facilitate the challenging oxidative addition step.[5]
Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination
| Parameter | This compound | 7-Chloroisoquinolin-1-amine |
| Relative Reactivity | Higher | Lower |
| Typical Temperature | 80-110 °C | 100-130 °C |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 2-5 mol%) |
| Typical Ligands | Broader range, including standard ligands (e.g., BINAP, Xantphos) | Requires bulky, electron-rich ligands (e.g., BippyPhos, BrettPhos) |
| Base | Strong, non-nucleophilic bases (e.g., Cs₂CO₃, K₃PO₄) | Often requires stronger bases (e.g., NaOtBu, LHMDS) |
| Reaction Time | Shorter | Longer |
| Expected Yield | Generally higher | Generally lower under identical conditions |
Experimental Protocol: Representative Buchwald-Hartwig Amination
The following is a generalized protocol for the Buchwald-Hartwig amination of a 7-haloisoquinolin-1-amine. The conditions, particularly the choice of ligand and base, are crucial for the successful coupling of the chloro-derivative.
-
Materials: 7-haloisoquinolin-1-amine (1.0 mmol), amine (1.1-1.5 equiv.), palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), phosphine ligand (e.g., Xantphos for bromide, XPhos for chloride, 2-10 mol%), base (e.g., Cs₂CO₃ for bromide, NaOtBu for chloride, 1.4-2.0 equiv.), and an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).
-
Procedure: In a glovebox or under a stream of inert gas, an oven-dried reaction vessel is charged with the palladium precursor, ligand, and base. The 7-haloisoquinolin-1-amine and the amine coupling partner are then added, followed by the anhydrous, degassed solvent. The reaction vessel is sealed and heated with vigorous stirring for the required time, with progress monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove inorganic salts. The filtrate is concentrated, and the residue is purified by flash column chromatography.[6]
Conclusion: A Strategic Choice for Synthesis
The choice between this compound and 7-chloroisoquinolin-1-amine is a classic example of the trade-off between reactivity and cost in chemical synthesis. For laboratory-scale synthesis, where milder conditions, shorter reaction times, and higher yields are often prioritized, This compound is the superior choice . Its inherent reactivity allows for a more straightforward and often more successful outcome in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Conversely, for process development and large-scale manufacturing, the economic advantage of 7-chloroisoquinolin-1-amine can be a significant driver. While its lower reactivity presents a greater synthetic challenge, the development of highly active catalyst systems has expanded its utility. Researchers opting for the chloro-derivative should be prepared to invest more time in optimizing reaction conditions, particularly in the screening of ligands and bases, to achieve the desired transformation efficiently.
Ultimately, a thorough understanding of the reactivity differences between these two valuable building blocks empowers chemists to make informed and strategic decisions in the design and execution of synthetic routes for the creation of novel and complex molecules.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 5. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 7-Bromoisoquinolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of heteroaryl halides is a cornerstone of modern synthetic chemistry, pivotal in the creation of complex molecules for pharmaceutical and materials science applications. Among these reactions, the Suzuki-Miyaura and Stille couplings are paramount for forging new carbon-carbon bonds. This guide offers an objective comparison of these two powerful methods for the functionalization of 7-Bromoisoquinolin-1-amine, a key scaffold in medicinal chemistry.
While direct comparative experimental data for the Suzuki and Stille coupling of this compound is not extensively available in the public domain, this guide leverages data from analogous N-heterocyclic systems to provide a substantive comparison of expected performance and reaction conditions.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (organostannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts.[1] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable to air and moisture.[1] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃).[2] | Often proceeds under neutral or mildly basic conditions; can be accelerated by additives like CuI.[3][4] |
| Functional Group Tolerance | Good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups.[5] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed. | Tin byproducts can be challenging to remove from the reaction mixture.[3] |
Performance Comparison: Experimental Data on Analogous Systems
The following table summarizes quantitative yield data from studies on the functionalization of similar N-heterocyclic substrates, providing an insight into the potential outcomes for this compound.
| Substrate | Coupling Partner | Catalyst/Ligand | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Method |
| 3,5-dimethylisoxazole-4-boronic acid pinacol ester | 3-bromoquinoline | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | 110 | 0.17 | ~95 | Suzuki[6] |
| 4-bromoanisole | Diazocine-stannane | Pd(OAc)₂ / XPhos | - | Dioxane | 80 | 16 | 90 | Stille[7] |
| 4-bromoanisole | Diazocine-boronic ester | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 80 | 16 | 95 | Suzuki[7] |
| 1-bromo-4-nitrobenzene | Diazocine-stannane | Pd(OAc)₂ / XPhos | - | Dioxane | 80 | 16 | 89 | Stille[7] |
| 1-bromo-4-nitrobenzene | Diazocine-boronic ester | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 80 | 16 | 80 | Suzuki[7] |
| (2-Thienyl)tributylstannane | 2-Amino-5-bromo-4-methylpyridine | Pd(PPh₃)₄ | - | Toluene | 110 | 24 | Not specified | Stille[8] |
Catalytic Cycles and Decision Workflow
The fundamental steps of the catalytic cycles for both Suzuki and Stille couplings are similar, involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates key differences, particularly in the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
The choice between Suzuki and Stille coupling can be guided by a logical workflow that considers the properties of the substrates and the desired outcome.
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Experimental Protocols
The following are generalized experimental protocols. These should be adapted and optimized for specific substrates and coupling partners.
Suzuki Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Stille Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃, 1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
-
Anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the organostannane via syringe. If using, add the CuI at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent. To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF), which causes the precipitation of tin fluorides.
-
Purification: Filter the mixture through celite to remove the precipitate. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Conclusion
Both the Suzuki and Stille couplings are indispensable for the synthesis of functionalized isoquinolines. The Suzuki coupling is often the preferred initial choice due to the low toxicity of the boron reagents and the straightforward removal of byproducts.[2] However, for substrates with base-sensitive functional groups, significant steric hindrance, or when the corresponding boronic acid is unstable, the Stille coupling often proves to be a more robust and higher-yielding alternative, despite the toxicity concerns and purification challenges associated with organotin compounds.[2] The choice of method should be guided by the specific requirements of the synthetic target and the availability of starting materials.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Comparative Efficacy of Brominated Isoquinoline and Quinoline Derivatives as Anticancer Agents: A Comprehensive Guide
The quest for novel and effective anticancer agents has led researchers to explore a wide array of synthetic compounds. Among these, brominated isoquinoline and quinoline derivatives have emerged as a promising class of molecules with significant cytotoxic activity against various cancer cell lines. Their planar structure allows for intercalation into DNA, and the presence of the bromine atom can enhance their pharmacological properties. This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.
I. Comparative Anticancer Activity
The anticancer efficacy of various brominated isoquinoline and quinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The data presented below summarizes the IC50 values for several novel derivatives, highlighting their activity spectrum.
Table 1: In Vitro Cytotoxicity (IC50) of Brominated Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference Drug (5-FU) IC50 (µg/mL) |
|---|---|---|---|
| Compound 7 (3,5,6,7-Tetrabromo-8-methoxyquinoline) | C6 (Rat Glioma) | 12.35 ± 1.14 | 15.24 ± 0.87 |
| HeLa (Cervical Cancer) | 10.12 ± 0.98 | 12.81 ± 1.03 | |
| HT29 (Colon Adenocarcinoma) | 14.78 ± 1.21 | 18.65 ± 1.12 | |
| Compound 11 (5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6 (Rat Glioma) | 5.45 ± 0.45 | 15.24 ± 0.87 |
| HeLa (Cervical Cancer) | 9.60 ± 0.88 | 12.81 ± 1.03 | |
| HT29 (Colon Adenocarcinoma) | 7.32 ± 0.67 | 18.65 ± 1.12 | |
| Compound 17 (6,8-Dibromo-5-nitroquinoline) | C6 (Rat Glioma) | 8.12 ± 0.76 | 15.24 ± 0.87 |
| HeLa (Cervical Cancer) | 11.23 ± 1.09 | 12.81 ± 1.03 | |
| HT29 (Colon Adenocarcinoma) | 9.87 ± 0.91 | 18.65 ± 1.12 |
Data sourced from a study on newly synthesized brominated quinoline derivatives[1]. 5-Fluorouracil (5-FU) was used as a standard anticancer drug for comparison.
Table 2: In Vitro Cytotoxicity (GI50) of 7-Azaindenoisoquinoline Derivatives
| Compound | Cancer Cell Line | GI50 (µM) |
|---|---|---|
| Compound 19 | NCI-60 Panel (Average) | 0.071 |
| Compound 22 | NCI-60 Panel (Average) | 0.021 |
GI50 is the concentration causing 50% growth inhibition. Data from a study on 7-azaindenoisoquinolines as Topoisomerase I inhibitors[2][3][4].
II. Mechanisms of Anticancer Action
The anticancer effects of brominated isoquinoline and quinoline derivatives are attributed to several mechanisms, primarily the induction of apoptosis (programmed cell death) and arrest of the cell cycle.
A. Induction of Apoptosis
Several studies have demonstrated that these compounds can trigger apoptosis in cancer cells. For instance, compounds 11 and 17 were shown to induce apoptosis, as confirmed by DNA laddering assays, a hallmark of apoptotic cell death[1]. The induction of apoptosis is a critical mechanism for eliminating cancer cells and is a key feature of many chemotherapeutic agents. Some derivatives have been shown to induce apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways[5].
B. Cell Cycle Arrest
In addition to apoptosis, these derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. For example, some stilbenoid derivatives have been shown to induce G2/M phase cell cycle arrest in human lung cancer cells[6]. Another study reported that a novel indole derivative caused cell cycle arrest in the G1 phase in a malignant colonic cell line[7]. By disrupting the normal progression of the cell cycle, these compounds prevent cancer cells from dividing and growing.
C. Inhibition of Key Enzymes
A significant mechanism of action for some of these derivatives is the inhibition of enzymes crucial for cancer cell survival and proliferation. Notably, certain brominated quinoline derivatives have been identified as inhibitors of human topoisomerase I[1]. Topoisomerase I is an enzyme that plays a vital role in DNA replication and repair, and its inhibition leads to DNA damage and cell death. 7-azaindenoisoquinolines are another class of compounds that act as potent topoisomerase I inhibitors[2][3].
III. Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer efficacy of these compounds.
A. Cytotoxicity Assay (BCPE Assay)
The Bovine Cornea Stromal Cells Proliferation and Viability (BCPE) assay is used to determine the antiproliferative activities of the compounds.
-
Cell Culture: C6, HeLa, and HT29 cancer cell lines are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the brominated quinoline derivatives (e.g., 5 to 75 μg/mL) for 24 hours.
-
Assay Procedure: After treatment, the medium is removed, and cells are washed with phosphate-buffered saline (PBS). A solution of crystal violet is added to stain the viable cells. After incubation, the plates are washed, and the dye is solubilized.
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 values are calculated from the dose-response curves.
B. Apoptosis Detection (DNA Laddering Assay)
This assay is used to detect the characteristic fragmentation of DNA that occurs during apoptosis.
-
Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
DNA Extraction: Genomic DNA is extracted from both treated and untreated (control) cells using a DNA extraction kit according to the manufacturer's instructions.
-
Gel Electrophoresis: The extracted DNA is subjected to agarose gel electrophoresis.
-
Visualization: The DNA fragments are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). A "ladder-like" pattern of DNA fragments indicates apoptosis.
C. Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Cancer cells are treated with the compounds for a specific duration. After treatment, cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Interpretation: The resulting histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by these compounds and a typical experimental workflow for their evaluation.
Caption: Experimental workflow for evaluating anticancer agents.
Caption: Apoptosis induction pathways.
Caption: Cell cycle arrest mechanism.
V. Conclusion
Brominated isoquinoline and quinoline derivatives represent a versatile and potent class of anticancer agents. The experimental data consistently demonstrates their ability to inhibit the growth of various cancer cell lines at low micromolar concentrations. Their mechanisms of action, which include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerase I, make them attractive candidates for further drug development. The structure-activity relationship studies within this class of compounds will be crucial in optimizing their efficacy and selectivity, paving the way for potential clinical applications in cancer therapy. Further in vivo studies are warranted to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these compounds.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis induction in human breast cancer (MCF-7) cells by a novel venom L-amino acid oxidase (Rusvinoxidase) is independent of its enzymatic activity and is accompanied by caspase-7 activation and reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Benchmarking New Catalysts for the Functionalization of 7-Bromoisoquinolin-1-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 7-Bromoisoquinolin-1-amine scaffold is a critical step in the synthesis of a wide array of compounds with significant potential in medicinal chemistry and materials science. The strategic introduction of new functionalities at the C7 position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships. This guide provides an objective comparison of modern palladium-based catalyst systems for the C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) coupling of this compound, supported by experimental data from analogous systems to inform catalyst selection and optimization.
Catalyst Performance Comparison: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with heteroaromatic substrates which can be challenging. Below is a comparative table of catalyst systems, with performance data drawn from studies on structurally similar bromo-heterocycles.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Features |
| System 1: Traditional Phosphine | |||||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100-110 | 12-24 | 75-88 | Readily available and effective for many substrates, but may require higher temperatures and longer reaction times. |
| System 2: Bulky Monophosphine Ligands (Buchwald) | |||||||
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 1-8 | >90 | Highly active for sterically hindered and electron-rich substrates, allowing for faster reactions.[1] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | A pre-catalyst that is air- and moisture-stable, offering high reactivity and broad substrate scope.[2] |
| System 3: N-Heterocyclic Carbenes (NHCs) | |||||||
| (IPr)Pd(allyl)Cl | IPr | K₂CO₃ | Toluene | RT-80 | 2-12 | 85-95 | Highly active catalysts that can operate at lower temperatures, sometimes even room temperature. |
Note: The presented data is a representative compilation from various sources on analogous substrates and should be used as a qualitative guide. Optimization for this compound is recommended.
Catalyst Performance Comparison: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. The ligand plays a pivotal role in the efficiency of this transformation. The following table compares the performance of various phosphine ligands in the palladium-catalyzed amination of aryl bromides.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) | Key Features |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | Varies | Various Amines | High | Second-generation ligand, effective for a broad range of amines.[1] |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Various Amines | Good-Excellent | A highly effective and versatile ligand for a wide range of amination reactions.[1] |
| [Pd(allyl)Cl]₂ | RuPhos | NaOt-Bu | Toluene | 100 | 24 | Diphenylamine | 96 | Another highly effective Buchwald ligand, particularly for challenging couplings.[3] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | Varies | Varies | Various Amines | High | Demonstrates high activity and is often used for difficult substrates.[1] |
Note: This data is based on the amination of various aryl bromides and serves as a strong starting point for the functionalization of this compound.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These are general protocols and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water or dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., X-Phos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane) and the amine coupling partner (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.
Visualizing the Catalytic Pathways and Workflows
To further elucidate the processes described, the following diagrams illustrate the catalytic cycles for both the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a general experimental workflow.
References
A Spectroscopic Guide to 7-Bromoisoquinolin-1-amine and Its C-N and C-C Coupled Products
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Spectroscopic Data
In the landscape of modern synthetic chemistry, 7-bromoisoquinolin-1-amine serves as a versatile building block for the synthesis of a diverse array of novel compounds, particularly in the realm of drug discovery. Its strategic bromine substitution at the 7-position and the primary amine at the 1-position offer two reactive sites for further molecular elaboration through powerful cross-coupling reactions. This guide provides a detailed spectroscopic comparison of this compound with its derivatives obtained from two of the most significant cross-coupling methodologies: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination.
This objective comparison, supported by experimental data, aims to equip researchers with the necessary spectroscopic signatures to identify and characterize these important classes of compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its representative Suzuki and Buchwald-Hartwig reaction products: 7-phenylisoquinolin-1-amine and 7-(phenylamino)isoquinolin-1-amine, respectively.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | NH₂/NH Protons |
| This compound | Data not available in search results | Data not available in search results |
| 7-Phenylisoquinolin-1-amine | 7.0-8.5 (m) | Data not available in search results |
| 7-(Phenylamino)isoquinolin-1-amine | 6.8-8.2 (m) | ~5.7 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons |
| This compound | Data not available in search results |
| 7-Phenylisoquinolin-1-amine | 110-160 |
| 7-(Phenylamino)isoquinolin-1-amine | 112-143 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | N-H Stretch | C=N Stretch | C-Br Stretch |
| This compound | Data not available in search results | Data not available in search results | Data not available in search results |
| 7-Phenylisoquinolin-1-amine | ~3400-3200 (for NH₂) | ~1620 | Absent |
| 7-(Phenylamino)isoquinolin-1-amine | ~3350 | ~1610 | Absent |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 222/224 (due to Br isotopes) | [M-Br]⁺, fragments of isoquinoline ring |
| 7-Phenylisoquinolin-1-amine | 220 | [M-H]⁺, [M-phenyl]⁺ |
| 7-(Phenylamino)isoquinolin-1-amine | 221 | [M-H]⁺, [M-phenylamino]⁺ |
Reaction Pathways and Experimental Workflows
The transformation of this compound into its phenyl-substituted derivatives can be visualized through the following reaction pathways and a general experimental workflow for their synthesis and analysis.
Caption: Reaction pathways for the synthesis of target compounds.
Caption: General experimental workflow for synthesis and analysis.
Logical Relationship of Spectroscopic Data
The interpretation of the spectroscopic data follows a logical progression to confirm the successful transformation of the starting material.
Caption: Logical flow for spectroscopic analysis.
Experimental Protocols
Detailed methodologies for the key reactions and spectroscopic analyses are provided below.
Synthesis Protocols
General Procedure for Suzuki-Miyaura Coupling:
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) is taken in a degassed solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 v/v). The reaction mixture is then heated at a temperature ranging from 80 to 100 °C under an inert atmosphere until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination:
In an oven-dried Schlenk tube, this compound (1.0 mmol), aniline (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 mmol), a phosphine ligand like Xantphos (0.02-0.1 mmol), and a base such as Cs₂CO₃ (1.4 mmol) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous toluene is added, and the mixture is heated to 80-110 °C for 12-24 hours. Reaction progress is monitored by TLC. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired product.
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates. The spectral data is reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the compounds. Data is reported as the mass-to-charge ratio (m/z).
This guide provides a foundational spectroscopic framework for researchers working with this compound and its derivatives. The presented data and protocols will aid in the efficient and accurate characterization of these synthetically important molecules.
Comparative Cost Analysis of Synthetic Routes to 7-Bromoisoquinolin-1-amine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Cost-Effective Synthesis
7-Bromoisoquinolin-1-amine is a key building block in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. The efficiency and cost-effectiveness of its synthesis are critical considerations for researchers and drug development professionals. This guide provides a comparative cost-analysis of two potential synthetic routes to this compound, offering a detailed breakdown of reagent costs, and experimental protocols to aid in selecting the most suitable method for laboratory and process scale-up.
Executive Summary
This guide evaluates two primary synthetic pathways to this compound:
-
Route 1: Two-Step Synthesis from 7-Bromo-1-hydroxyisoquinoline. This route involves the chlorination of 7-bromo-1-hydroxyisoquinoline followed by an amination reaction.
-
Route 2: Direct Amination of 7-Bromoisoquinoline. This approach utilizes a direct palladium-catalyzed amination of the more readily available 7-bromoisoquinoline.
A comprehensive cost analysis, based on estimated laboratory-scale synthesis, suggests that Route 2, the direct amination of 7-bromoisoquinoline, is the more cost-effective approach. The primary factors contributing to its lower cost are the fewer number of synthetic steps and the lower cost of the starting material, 7-bromoisoquinoline, compared to 7-bromo-1-hydroxyisoquinoline.
Data Presentation: Cost-Analysis and Reagent Details
The following tables provide a detailed breakdown of the costs associated with each synthetic route for the preparation of one mole of this compound. Prices are based on currently available catalog prices and may vary depending on the supplier and scale of purchase.
Table 1: Cost Comparison of Synthesis Routes
| Route | Description | Estimated Total Reagent Cost (per mole of product) |
| Route 1 | Two-Step Synthesis from 7-Bromo-1-hydroxyisoquinoline | $8,500 - $10,000 |
| Route 2 | Direct Amination of 7-Bromoisoquinoline | $3,500 - $4,500 |
Table 2: Reagent Cost Breakdown for Route 1
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Quantity (per mole of product) | Estimated Cost (USD) |
| Step 1: Chlorination | ||||
| 7-Bromo-1-hydroxyisoquinoline | 224.06 | - | 1.0 mol (224.06 g) | $6,000 - $7,000 |
| Phosphorus Oxychloride | 153.33 | 1.645 | 10.0 mol (932 mL) | $150 - $250 |
| Step 2: Amination (Buchwald-Hartwig) | ||||
| 7-Bromo-1-chloroisoquinoline | 242.50 | - | 1.0 mol (242.50 g) | (Intermediate) |
| Ammonia (as 7N solution in MeOH) | 17.03 | - | 2.0 mol (286 mL) | $100 - $150 |
| Palladium(II) Acetate | 224.49 | - | 0.02 mol (4.49 g) | $500 - $600 |
| XPhos | 476.65 | - | 0.04 mol (19.07 g) | $1,500 - $1,800 |
| Sodium tert-butoxide | 96.10 | - | 2.2 mol (211.42 g) | $50 - $100 |
| Toluene | 92.14 | 0.867 | 2 L | $50 - $80 |
Table 3: Reagent Cost Breakdown for Route 2
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Quantity (per mole of product) | Estimated Cost (USD) |
| Direct Amination (Buchwald-Hartwig) | ||||
| 7-Bromoisoquinoline | 208.05 | - | 1.0 mol (208.05 g) | $1,000 - $1,200 |
| Ammonia (as 7N solution in MeOH) | 17.03 | - | 2.0 mol (286 mL) | $100 - $150 |
| Palladium(II) Acetate | 224.49 | - | 0.02 mol (4.49 g) | $500 - $600 |
| XPhos | 476.65 | - | 0.04 mol (19.07 g) | $1,500 - $1,800 |
| Sodium tert-butoxide | 96.10 | - | 2.2 mol (211.42 g) | $50 - $100 |
| Toluene | 92.14 | 0.867 | 2 L | $50 - $80 |
Experimental Protocols
Route 1: Two-Step Synthesis from 7-Bromo-1-hydroxyisoquinoline
Step 1: Synthesis of 7-Bromo-1-chloroisoquinoline [1]
-
To phosphorus oxychloride (10.0 eq) at room temperature, add 7-bromo-1-hydroxyisoquinoline (1.0 eq) portionwise.
-
Heat the mixture to 100 °C for 90 minutes with vigorous stirring.
-
After cooling to room temperature, cautiously pour the mixture onto ice/water.
-
Adjust the pH to 8 by dropwise addition of aqueous ammonia.
-
Collect the resulting precipitate by filtration and wash with cold water.
-
Dry the solid under reduced pressure to afford 7-bromo-1-chloroisoquinoline.
-
Reported Yield: 115% (crude). It is advisable to purify the product by recrystallization or chromatography.
Step 2: Synthesis of this compound (Proposed Buchwald-Hartwig Amination)
-
In a glovebox, combine 7-bromo-1-chloroisoquinoline (1.0 eq), palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (2.2 eq) in a reaction vessel.
-
Add anhydrous toluene to the vessel.
-
Add a 7N solution of ammonia in methanol (2.0 eq).
-
Seal the vessel and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Estimated Yield: 70-85% (based on similar Buchwald-Hartwig amination reactions).
Route 2: Direct Amination of 7-Bromoisoquinoline
Synthesis of this compound (Proposed Buchwald-Hartwig Amination)
-
In a glovebox, combine 7-bromoisoquinoline (1.0 eq), palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (2.2 eq) in a reaction vessel.
-
Add anhydrous toluene to the vessel.
-
Add a 7N solution of ammonia in methanol (2.0 eq).
-
Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Estimated Yield: 75-90% (based on literature for amination of similar bromo-isoquinolines).[2]
Mandatory Visualization
The following diagrams illustrate the two synthetic pathways discussed.
Conclusion
Based on this comparative analysis, the direct amination of 7-bromoisoquinoline (Route 2) presents a more economically viable and efficient pathway for the synthesis of this compound. The reduction in the number of synthetic steps and the use of a more commercially accessible starting material are key advantages. While the cost of the palladium catalyst and ligand is significant for both routes, the overall savings in starting material and processing for Route 2 make it the preferred option for cost-conscious research and development. It is important to note that reaction optimization, including catalyst loading and reaction conditions, can further impact the overall cost and efficiency of both synthetic routes. The provided protocols and cost estimations serve as a valuable guide for initiating laboratory-scale synthesis and can be further refined for process scale-up.
References
Reactivity comparison of the 1-amino vs other positions on the isoquinoline ring
For researchers and professionals in drug development and organic synthesis, understanding the intricate reactivity of heterocyclic systems is paramount. The isoquinoline scaffold, a prominent feature in numerous natural products and pharmaceuticals, presents a fascinating case study in aromatic reactivity. This guide provides an in-depth comparison of the reactivity at the 1-amino position versus other positions on the isoquinoline ring, supported by experimental data and detailed protocols.
Introduction to Isoquinoline's Electronic Landscape
The isoquinoline molecule is a benzopyridine, consisting of a benzene ring fused to a pyridine ring. This fusion creates a non-uniform electron distribution across the bicyclic system. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which withdraws electron density via an inductive effect. Consequently, the benzene ring (carbocycle) is comparatively more electron-rich.[1][2] This electronic dichotomy is the primary determinant of its chemical reactivity.
Electrophilic Aromatic Substitution: The Benzene Ring's Domain
Electrophilic substitution reactions on the isoquinoline ring system preferentially occur on the electron-rich benzene moiety.[2] Due to the deactivating effect of the protonated nitrogen atom under typical acidic reaction conditions, isoquinoline is less reactive towards electrophiles than benzene.[2][3]
Positional Selectivity:
Electrophilic attack happens predominantly at positions C5 and C8 .[1][4][5] The stability of the resulting cationic intermediate (Wheland intermediate) dictates this preference. Attack at C5 or C8 allows the positive charge to be delocalized across two canonical resonance structures without disrupting the aromaticity of the pyridine ring, which is energetically more favorable.[1]
The presence of a 1-amino group, which is typically an activating group, has a complex effect. In the strongly acidic media required for many electrophilic substitutions (e.g., nitration), the amino group is protonated to an ammonium group (-NH3+), which is strongly deactivating. The ring nitrogen is also protonated. Therefore, electrophilic substitution on 1-aminoisoquinoline remains challenging and still favors the benzene ring.
ISO [label=<
Isoquinoline
REACTION [label="+ E⁺\n(e.g., NO₂⁺)\nStrong Acid", shape=none, fontcolor="#202124"];
PRODUCTS [label="Major Products", shape=none, fontcolor="#202124"];
PROD5 [label=<
5-Substituted Isoquinoline
PROD8 [label=<
8-Substituted Isoquinoline
ISO -> REACTION [arrowhead=none]; REACTION -> PRODUCTS [arrowhead=none]; PRODUCTS -> PROD5 [label="Position 5", fontcolor="#34A853"]; PRODUCTS -> PROD8 [label="Position 8", fontcolor="#34A853"]; } Caption: Electrophilic substitution on the isoquinoline ring.
Nucleophilic Aromatic Substitution: The Primacy of the C1 Position
In stark contrast to electrophilic substitution, nucleophilic attack occurs on the electron-deficient pyridine ring. The C1 position is the most susceptible to nucleophilic substitution, followed by the C3 position.[4][5][6]
Why C1 is Highly Reactive:
The high reactivity of the C1 position is attributed to two main factors:
-
Proximity to Nitrogen: The C1 carbon is alpha to the electronegative nitrogen atom, which significantly lowers its electron density, making it a prime target for nucleophiles.
-
Intermediate Stability: The anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at C1 is effectively stabilized. The negative charge can be delocalized onto the electronegative nitrogen atom and is also stabilized by the adjacent benzene ring, a feature not available to the intermediate formed by attack at C3.[7][8]
This intrinsic reactivity makes the direct amination of isoquinoline at the C1 position possible through reactions like the Chichibabin reaction.[6][9]
ISO [label=<
Isoquinoline
REACTION [label="+ Nu⁻\n(e.g., ⁻NH₂)", shape=none, fontcolor="#202124"];
PRODUCT [label=<
1-Substituted Isoquinoline
ISO -> REACTION [arrowhead=none]; REACTION -> PRODUCT [label="Major Product at C1", fontcolor="#EA4335"]; } Caption: Nucleophilic substitution on the isoquinoline ring.
Reactivity of the 1-Amino Group Itself
Once installed, the 1-amino group is a poor leaving group for subsequent nucleophilic aromatic substitution. However, it serves as a versatile synthetic handle. Through diazotization, the amino group can be converted into a diazonium salt, which is an excellent leaving group. This allows for the introduction of a wide variety of nucleophiles at the C1 position via Sandmeyer-type reactions, including halogens, cyano, and hydroxyl groups.[10][11]
Data Presentation: Summary of Reactivity
| Position | Reaction Type | Reactivity Level | Notes |
| C1 | Nucleophilic Substitution | High | Most reactive site for nucleophiles due to proximity to nitrogen and intermediate stability.[6][7] |
| Electrophilic Substitution | Very Low | Highly deactivated towards electrophiles.[12] | |
| C3 | Nucleophilic Substitution | Moderate | Less reactive than C1.[5] |
| Electrophilic Substitution | Low | Deactivated towards electrophiles.[12] | |
| C4 | Nucleophilic Substitution | Low | Not typically observed. |
| Electrophilic Substitution | High (neutral molecule) | The most reactive position in the neutral molecule, but less favored under acidic conditions.[12] | |
| C5 | Electrophilic Substitution | High | A major site for electrophilic attack.[4] |
| Nucleophilic Substitution | Very Low | Electron-rich ring is not susceptible to nucleophiles. | |
| C6 | Electrophilic Substitution | Moderate | Less reactive than C5 and C8.[12] |
| Nucleophilic Substitution | Very Low | ||
| C7 | Electrophilic Substitution | Moderate | [12] |
| Nucleophilic Substitution | Very Low | ||
| C8 | Electrophilic Substitution | High | A major site for electrophilic attack.[4] |
| Nucleophilic Substitution | Very Low |
Experimental Protocols
Protocol 1: Synthesis of 1-Aminoisoquinoline (Chichibabin Reaction)
This protocol demonstrates the high nucleophilic reactivity at the C1 position.
Materials:
-
Isoquinoline
-
Sodium amide (NaNH₂)
-
Anhydrous xylene or toluene
-
Ammonium chloride solution (saturated)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve isoquinoline in anhydrous xylene.
-
Add sodium amide (NaNH₂) to the solution. The typical molar ratio is 1:2 (isoquinoline:NaNH₂).
-
Heat the reaction mixture to reflux (approx. 130-140°C) with vigorous stirring.[13] The reaction progress can be monitored by TLC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water to decompose excess sodium amide.
-
Neutralize the mixture with a saturated solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1-aminoisoquinoline.[6][8]
Protocol 2: Conversion of 1-Aminoisoquinoline to 1-Chloroisoquinoline (Sandmeyer Reaction)
This protocol illustrates the synthetic utility of the 1-amino group.
Materials:
-
1-Aminoisoquinoline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice bath
-
Beakers and stirring equipment
Procedure:
-
Diazotization:
-
Dissolve 1-aminoisoquinoline in concentrated hydrochloric acid, cooling the mixture in an ice bath to 0-5°C.[11]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt solution.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Pour the reaction mixture into water and neutralize with a base (e.g., sodium carbonate or ammonia solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts, filter, and evaporate the solvent.
-
Purify the resulting 1-chloroisoquinoline by column chromatography.
-
Conclusion
The reactivity of the isoquinoline ring is sharply divided between its two constituent rings. The electron-rich benzene ring is the site for electrophilic substitution (C5 and C8), while the electron-deficient pyridine ring is the site for nucleophilic substitution. The C1 position is exceptionally reactive towards nucleophiles, allowing for the direct synthesis of 1-aminoisoquinoline. The 1-amino group itself, while deactivating under electrophilic conditions and a poor leaving group, is a key synthetic intermediate that can be readily converted into a versatile diazonium salt, enabling a wide range of transformations at this highly significant position. This predictable yet nuanced reactivity makes the isoquinoline scaffold a valuable and adaptable platform for medicinal chemistry and materials science.
References
- 1. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. youtube.com [youtube.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 10. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part XII. Total reactivity of isoquinoline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. grokipedia.com [grokipedia.com]
Safety Operating Guide
Safe Disposal of 7-Bromoisoquinolin-1-amine: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling 7-Bromoisoquinolin-1-amine must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated aromatic amine, minimizing risks and ensuring responsible laboratory practice.
Key Safety and Handling Information
Before initiating disposal, it is imperative to be familiar with the hazards associated with this compound. This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling and disposal preparation should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.
Quantitative Data Summary
The following table summarizes key quantitative and hazard information for this compound.
| Property | Value |
| CAS Number | 215453-53-5 |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol [1] |
| Physical Form | Solid |
| Hazard Statements | H302, H315, H319, H332, H335 |
| Precautionary Statements | P280, P305+P351+P338, P310 |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Experimental Protocol for Waste Preparation
-
Waste Segregation: this compound is a halogenated organic compound. It is critical to segregate this waste stream from non-halogenated organic waste, aqueous waste, and other incompatible chemicals.
-
Container Selection:
-
Choose a chemically resistant container, typically a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof screw cap.
-
The container must be in good condition, free from cracks or contamination.
-
-
Labeling:
-
Clearly label the waste container as "Halogenated Organic Waste."
-
List all contents, including "this compound" and any solvents used for rinsing.
-
Affix the appropriate hazard symbols (e.g., harmful, irritant).
-
-
Waste Collection:
-
Carefully transfer solid this compound waste into the designated container.
-
For residual amounts in original containers or on labware, rinse three times with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). The rinsate must be collected in the same halogenated organic waste container.
-
Do not overfill the waste container; a maximum of 80% capacity is recommended to allow for vapor expansion.
-
-
Storage:
-
Securely close the waste container.
-
Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from heat, ignition sources, and incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.
-
Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of accumulation, as required by institutional and regulatory protocols.
-
Emergency Procedures for Spills
In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemical spills. Do not use combustible materials like paper towels to absorb the bulk of the spill.
Collect the absorbed material and any contaminated debris using spark-proof tools and place it in a labeled, sealed container for disposal as halogenated organic waste. The spill area should be decontaminated with a suitable solvent, and the cleaning materials also disposed of as hazardous waste. For large spills, contact your institution's EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 7-Bromoisoquinolin-1-amine
This guide provides crucial safety and logistical information for the handling and disposal of 7-Bromoisoquinolin-1-amine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
Based on the hazard profile of similar bromoisoquinoline compounds, which are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation, the following personal protective equipment is mandatory.[1]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Inspect gloves for integrity before each use and replace them immediately if contaminated or damaged. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Must meet ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[2][3] |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Full-length pants and closed-toe shoes | Pants should cover the entire leg, and shoes must be made of a non-porous material. | |
| Respiratory Protection | Fume hood or approved respirator | All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. |
Experimental Protocols
Handling Procedure:
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.[4]
-
Personal Protective Equipment (PPE) Donning: Put on all required PPE as specified in the table above.
-
Weighing and Transfer:
-
Handle the solid compound in a fume hood to avoid inhalation of dust particles.[5]
-
Use a spatula or other appropriate tool to transfer the desired amount of this compound to a tared container.
-
Avoid creating dust. If dust is generated, gently clean the area with a damp cloth or a vacuum equipped with a HEPA filter.
-
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly while stirring to prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands with soap and water, even if gloves were worn. Clean all contaminated surfaces.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, and contaminated labware, must be segregated as halogenated organic waste.[6][7]
-
Waste Collection:
-
Collect solid waste in a clearly labeled, sealed container designated for halogenated organic waste.
-
Collect liquid waste containing this compound in a separate, labeled, and sealed container for halogenated organic liquid waste.[8]
-
-
Disposal: Dispose of all waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[4][5][8]
Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. hazmatschool.com [hazmatschool.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 7. ethz.ch [ethz.ch]
- 8. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
